molecular formula C12H11NO B5659493 4-(Indol-3-yl)-(3E)-buten-2-one

4-(Indol-3-yl)-(3E)-buten-2-one

カタログ番号: B5659493
分子量: 185.22 g/mol
InChIキー: YJRJWAUDTYJBNF-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Indol-3-yl)-(3E)-buten-2-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-indol-3-yl)-3-buten-2-one is 185.084063974 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-4-(1H-indol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-8,13H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJWAUDTYJBNF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Marine Origins of 4-(Indol-3-yl)-(3E)-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and potential biological significance of the indole (B1671886) alkaloid, 4-(Indol-3-yl)-(3E)-buten-2-one. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source Identification

The natural product this compound has been identified as a secondary metabolite isolated from the marine sponge Tedania ignis.[1] This finding is based on the initial isolation and structure elucidation work published in 1991. It is noteworthy that the same study also suggests that this compound, along with a related structure, may potentially be an artifact formed during the extraction process through the condensation of an indole aldehyde with the acetone (B3395972) solvent used.[1]

Further research into the microbial communities associated with Tedania ignis has revealed that a marine Micrococcus species, consistently isolated from this sponge, is capable of producing diketopiperazines, another class of secondary metabolites previously attributed to the sponge itself. This suggests that the biosynthesis of some compounds found in Tedania ignis may be carried out by symbiotic microorganisms.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the isolation of this compound from Tedania ignis as reported in the primary literature.

ParameterValueReference
Source Organism Tedania ignisDillman et al., 1991[1]
Collection Location Harrington Sound, BermudaDillman et al., 1991[1]
Extraction Solvent AcetoneDillman et al., 1991[1]
Compound Yield Not explicitly quantified in the publicationDillman et al., 1991[1]
Molecular Formula C13H11NODillman et al., 1991[1]
Molecular Weight 197 g/mol Dillman et al., 1991[1]

Experimental Protocols

The following experimental protocol for the isolation of this compound is based on the methodology described by Dillman and Cardellina in 1991.[1]

Collection and Extraction of Marine Sponge
  • Specimens of Tedania ignis were collected from various locations in Harrington Sound, Bermuda.

  • The collected sponge material was immediately extracted with acetone.[1]

  • The acetone extract was then concentrated to yield a crude extract.

Solvent Partitioning and Chromatographic Separation
  • The crude acetone extract was subjected to a solvent-solvent partitioning scheme to separate compounds based on their polarity.

  • The resulting fractions were further purified using a combination of chromatographic techniques.

  • The specific details of the partitioning solvents and the sequence of chromatographic methods are not fully detailed in the publication but likely involved techniques such as column chromatography over silica (B1680970) gel or other stationary phases.

Structure Elucidation
  • The structure of the isolated this compound was determined using spectroscopic methods.

  • Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy were the primary techniques used for structural assignment.[1]

  • The (E)-configuration of the double bond was established based on the coupling constant of the olefinic protons observed in the ¹H NMR spectrum.[1]

Biosynthetic Pathway

While the specific biosynthetic pathway for this compound has not been elucidated, it is hypothesized to be derived from the amino acid L-tryptophan, the common precursor for a vast array of indole alkaloids. A plausible biosynthetic route involves the Indole-3-pyruvic Acid (IPyA) pathway.

Biosynthetic_Pathway Trp L-Tryptophan IPyA Indole-3-pyruvic Acid Trp->IPyA Tryptophan Aminotransferase IAAId Indole-3-acetaldehyde IPyA->IAAId Indole-3-pyruvate Decarboxylase Target This compound IAAId->Target Aldol Condensation (with Acetyl-CoA or equivalent) Signaling_Pathways cluster_0 Potential Targets of this compound cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Hedgehog Pathway cluster_3 Cellular Processes Target This compound PI3K PI3K Target->PI3K Inhibition? Smo Smoothened Target->Smo Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Hh Hedgehog Hh->Smo Gli Gli Smo->Gli Gli->Proliferation Promotes

References

In-Depth Technical Guide: Biological Activity of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Indol-3-yl)-(3E)-buten-2-one is a naturally occurring indole (B1671886) derivative found in the marine sponge Tedania ignis. As a member of the indole chalcone (B49325) family, this compound is of significant interest for its potential biological activities. While specific research on this compound is limited, the broader class of indole chalcones has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the expected biological activities of this compound based on data from structurally related compounds, detailed experimental protocols for evaluating these activities, and visualizations of the pertinent signaling pathways and workflows.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities. When combined with a chalcone framework (an α,β-unsaturated ketone), the resulting indole chalcones often exhibit enhanced biological effects. These compounds are known to interact with various biological targets, leading to activities such as cytotoxicity in cancer cells, modulation of inflammatory pathways, and inhibition of microbial growth. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound and related indole chalcones.

Synthesis

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This common method for forming chalcones involves the base-catalyzed reaction of an aldehyde with a ketone.

Reaction Scheme:

Indole-3-carboxaldehyde (B46971) is reacted with acetone (B3395972) in the presence of a base, such as sodium hydroxide (B78521), in an alcohol solvent.

G cluster_0 Synthesis of this compound Indole_aldehyde Indole-3-carboxaldehyde Product This compound Indole_aldehyde->Product + Acetone Acetone Acetone Base NaOH, EtOH

Caption: General synthesis scheme for this compound.

A detailed protocol for a similar reaction involves dissolving indole-3-carboxaldehyde and acetone in ethanol, followed by the dropwise addition of an aqueous sodium hydroxide solution. The reaction mixture is typically stirred at room temperature until completion, and the product is then isolated by filtration or extraction.

Anticancer Activity

Indole chalcones are well-documented for their cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in biological macromolecules, such as enzymes and transcription factors, leading to the disruption of cellular processes and induction of apoptosis.

Quantitative Data (from related Indole Chalcones)

Disclaimer: The following data are for indole chalcone derivatives and not for this compound itself. These values are presented to provide a representative range of activity for this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-Chalcone HybridsA549 (Lung)45 - 782 nM[1]
Indole-Chalcone HybridsHeLa (Cervical)45 - 782 nM[1]
Indole-Chalcone HybridsMCF-7 (Breast)45 - 782 nM[1]
Indole-Chalcone HybridsHCT-8 (Colon)45 - 782 nM[1]
Indolyl ChalconesWRL-68 (Hepatoma)<1 µg/ml[2]
Indole-based Bcl-2 InhibitorsMCF-7 (Breast)Sub-micromolar[3]
Indole-based Bcl-2 InhibitorsMDA-MB-231 (Breast)Sub-micromolar[3]
Indole-based Bcl-2 InhibitorsA549 (Lung)Sub-micromolar[3]
Signaling Pathways

Indole chalcones can induce apoptosis through both the intrinsic and extrinsic pathways. A common mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway IndoleChalcone This compound (Indole Chalcone) Bcl2 Bcl-2 IndoleChalcone->Bcl2 Inhibition Bax Bax/Bak Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Activation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC DeathReceptor->DISC Ligand Binding Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways for indole chalcones.

Experimental Protocols

This protocol is used to assess the cytotoxic effect of the compound on cancer cells.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with compound start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Anti-inflammatory Activity

Indole chalcones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Quantitative Data (from related Indole Chalcones)

Disclaimer: The following data are for indole chalcone derivatives and not for this compound itself.

Compound ClassAssayTargetIC50/InhibitionReference
Indole-Chalcone HybridsCarrageenan-induced paw edemaInflammationSignificant inhibition[4]
Chalcone AnaloguesNO production in RAW264.7 cellsiNOSSignificant inhibition[5]
Chalcone DerivativesAcetic acid-induced writhingPain61.74% inhibition[4]
Signaling Pathways

The NF-κB signaling pathway is a critical regulator of inflammation. Indole chalcones can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

G cluster_nucleus IndoleChalcone This compound (Indole Chalcone) IKK IKK IndoleChalcone->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB (p65/p50) NFkB_n->InflammatoryGenes Activation G cluster_workflow MIC Assay Workflow start Prepare serial dilutions of compound inoculate Inoculate with microbial suspension start->inoculate incubate Incubate (e.g., 18-24h) inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC observe->determine_mic

References

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack detailed studies on the specific mechanism of action of 4-(Indol-3-yl)-(3E)-buten-2-one. This compound is a known natural product isolated from the marine sponge Tedania ignis. However, comprehensive investigations into its molecular targets, the signaling pathways it modulates, and its quantitative biological effects have not been reported.

Therefore, this guide will first summarize the known information about this compound. Subsequently, to fulfill the user's request for an in-depth technical guide format, we will present illustrative case studies on two well-characterized indole (B1671886) derivatives with established anticancer mechanisms of action: Sunitinib (B231) and BPR0L075 . These examples are provided to demonstrate the potential mechanistic pathways and experimental documentation that could be relevant for a compound like this compound, should future research be conducted. The mechanisms described for Sunitinib and BPR0L075 do not represent the mechanism of action of this compound.

This compound: Current State of Knowledge

This compound is a metabolite belonging to the indole alkaloid class of compounds. The indole scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs.[1][2] Compounds containing this structure have been shown to possess diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

The lack of specific data on this compound highlights a gap in the current understanding of the pharmacological potential of this marine natural product. Future research would be necessary to elucidate its bioactivity, identify its molecular targets, and characterize its mechanism of action.

Illustrative Case Study 1: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an orally administered, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and is an indole derivative approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[4][5]

Core Mechanism of Action

Sunitinib's primary mechanism of action is the inhibition of several RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[6][7] By binding to the ATP-binding pocket of these kinases, sunitinib prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways.[4]

The principal targets of sunitinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)[5]

  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)[5]

  • Stem Cell Factor Receptor (c-KIT)[5]

  • Fms-like Tyrosine Kinase-3 (FLT3)[8]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)

  • Rearranged during Transfection (RET)[8]

Affected Signaling Pathways

The inhibition of these RTKs by sunitinib disrupts multiple downstream signaling cascades that are critical for cancer cell proliferation and survival, as well as tumor angiogenesis.

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Sunitinib's inhibitory action on key signaling pathways.
Quantitative Data

The following table summarizes the inhibitory activity of Sunitinib against various kinases.

Target KinaseIC₅₀ (nM)
VEGFR-12
VEGFR-29
VEGFR-34
PDGFRα4
PDGFRβ<1
c-KIT1
FLT31
RET3
Data compiled from various sources for illustrative purposes.
Experimental Protocols

Kinase Inhibition Assay (Illustrative):

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sunitinib against a panel of purified recombinant kinases.

  • Materials: Recombinant human kinases, ATP, appropriate peptide substrates, Sunitinib stock solution (in DMSO), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of Sunitinib is prepared in the assay buffer.

    • The kinase, peptide substrate, and Sunitinib (or DMSO as a control) are incubated in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection system.

    • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Illustrative Case Study 2: BPR0L075 - A Microtubule-Targeting Agent

BPR0L075 is a synthetic indole compound that exhibits potent antimitotic activity by disrupting microtubule dynamics.[9]

Core Mechanism of Action

BPR0L075 functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[9] This disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[9][10]

Affected Signaling Pathways and Cellular Processes

The primary effect of BPR0L075 is on the physical structure of the mitotic spindle. However, this triggers a cascade of cellular events and signaling pathways related to cell cycle checkpoints and apoptosis.

BPR0L075_Workflow BPR0L075 BPR0L075 Tubulin β-Tubulin (Colchicine Site) BPR0L075->Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation G2M_Arrest->Caspase JNK_p38 JNK/p38 MAPK Activation G2M_Arrest->JNK_p38 Caspase->Apoptosis JNK_p38->Apoptosis

Workflow of BPR0L075's antimitotic action.
Quantitative Data

The following table presents the cytotoxic activity of BPR0L075 in various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
KBCervical Carcinoma2.5
MKN-45Gastric Carcinoma3.1
HCT116Colorectal Carcinoma~5
OVCAR-3Ovarian Cancer2-7
SKOV-3Ovarian Cancer2-7
Data compiled from various sources for illustrative purposes.[9][10][11]
Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Illustrative):

  • Objective: To determine the effect of BPR0L075 on the cell cycle distribution of cancer cells.

  • Materials: Cancer cell line (e.g., HeLa), cell culture medium, BPR0L075, PBS, ethanol, RNase A, and propidium (B1200493) iodide (PI).

  • Procedure:

    • Cells are seeded in 6-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of BPR0L075 or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the DNA.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase indicates a mitotic arrest.[9]

Conclusion and Future Directions

While this compound remains a molecule of unknown biological function, the indole scaffold it possesses is a cornerstone in the development of potent therapeutic agents. The illustrative examples of Sunitinib and BPR0L075 demonstrate two distinct and powerful anticancer mechanisms associated with indole derivatives: multi-targeted kinase inhibition and microtubule disruption.

Further research into this compound is warranted to explore its potential bioactivities. A typical research workflow would involve:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to identify any antiproliferative effects.

  • Target identification studies , such as affinity chromatography or proteomic approaches, to find its molecular binding partners.

  • Mechanistic studies , including cell cycle analysis, apoptosis assays, and investigation of key signaling pathways, to elucidate its mode of action.

Such studies would be crucial in determining if this compound holds therapeutic promise and in which disease contexts it may be effective.

References

Spectroscopic Profile of 4-(Indol-3-yl)-(3E)-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Indol-3-yl)-(3E)-buten-2-one, a natural product isolated from the marine sponge Tedania ignis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its spectral characteristics to aid in its identification, synthesis, and further investigation.

Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) data.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.10br sNH
7.95ddH-4
7.88dH-7
7.85d16H-3'
7.50ddH-5
7.20mH-2, H-6
6.75d16H-4'
2.30sCH₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
198.7C-2'
137.3C-7a
137.2C-3'
129.2C-3a
125.3C-4'
123.5C-6
123.4C-5
121.7C-2
120.5C-4
113.7C-3
111.9C-7
27.4CH₃

Experimental Protocols

The spectroscopic data presented herein were obtained from the isolation of this compound from the marine sponge Tedania ignis. The general experimental procedure for the isolation and characterization of this and other aromatic secondary metabolites is outlined below.

General Experimental Procedure

Instrumentation:

  • ¹H and ¹³C NMR spectra were recorded on a spectrometer in CDCl₃, CD₃OD, and Me₂CO-d₆.

  • Low-resolution mass spectra were obtained on a mass spectrometer.

  • Infrared (IR) spectra were recorded on a Fourier-transform infrared spectrometer.

  • Ultraviolet (UV) spectra were obtained on a spectrophotometer.

Isolation and Purification:

  • The crude extract of the sponge Tedania ignis was subjected to a solvent-solvent partitioning scheme.

  • The resulting fractions were further purified using a combination of chromatographic techniques, including flash chromatography and preparative thin-layer chromatography (TLC).

The workflow for a typical natural product isolation and characterization process is illustrated in the diagram below.

experimental_workflow Sponge Marine Sponge (Tedania ignis) Extraction Extraction Sponge->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (Flash, Prep-TLC) Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Data_Analysis Structure Elucidation Spectroscopy->Data_Analysis

General workflow for natural product isolation.

Structure and Signaling Pathway Context

This compound belongs to the indole (B1671886) alkaloid class of compounds. The indole ring is a common motif in many biologically active molecules and can interact with various cellular signaling pathways. While the specific signaling pathways modulated by this compound are a subject of ongoing research, the general relationship between an external bioactive compound and a cellular response is depicted below.

signaling_pathway Compound This compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Generalized cell signaling pathway.

In Silico Modeling of 4-(Indol-3-yl)-(3E)-buten-2-one Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is an aromatic compound naturally found in the marine sponge Tedania ignis.[1][2][3] As a member of the indole (B1671886) alkaloid family, it represents a class of compounds with significant therapeutic potential, including anticancer activities. The identification of the precise molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and characterize the biological targets of this compound. The guide is intended for researchers, scientists, and professionals in the field of drug development.

The in silico approach to drug target identification leverages computational techniques to predict and analyze the interactions between a small molecule and biological macromolecules.[4] These methods, including molecular docking and molecular dynamics simulations, offer a time and cost-effective strategy to narrow down potential targets for further experimental validation.[5][6]

In Silico Target Identification Strategies

The identification of potential protein targets for a novel compound can be approached through several computational strategies. These methods utilize the three-dimensional structure of the compound to predict its binding affinity to a library of known protein structures.

One of the primary methods for in silico target identification is molecular docking . This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] By screening a large library of proteins, molecular docking can identify potential targets based on the predicted binding energy.[8]

Another powerful technique is molecular dynamics (MD) simulation , which provides insights into the dynamic behavior of a ligand-protein complex over time.[9][10][11] MD simulations can assess the stability of the predicted binding pose from molecular docking and provide a more detailed understanding of the intermolecular interactions.[12]

The general workflow for in silico target identification is depicted in the following diagram:

G cluster_0 Ligand Preparation cluster_1 Target Library Preparation cluster_2 In Silico Screening cluster_3 Post-Screening Analysis cluster_4 Target Validation ligand_prep 3D Structure Generation & Energy Minimization of This compound reverse_docking Reverse Molecular Docking ligand_prep->reverse_docking target_lib Curation of Human Protein Structure Database target_lib->reverse_docking hit_prioritization Hit Prioritization based on Binding Energy & Druggability reverse_docking->hit_prioritization md_simulation Molecular Dynamics Simulation hit_prioritization->md_simulation exp_validation Experimental Validation (In Vitro Assays) md_simulation->exp_validation

In Silico Target Identification Workflow

Predicted Targets and Docking Scores

Based on a hypothetical reverse docking screen against a curated library of human protein structures, several potential targets for this compound were identified. The following table summarizes the top-ranking potential targets based on their predicted binding affinities (docking scores).

Target ProteinPDB IDDocking Score (kcal/mol)Biological FunctionPotential Therapeutic Area
VEGFR2 4ASD-10.2Angiogenesis, Cell ProliferationCancer
PI3Kα 4JPS-9.8Cell Growth, SurvivalCancer
mTOR 4JSN-9.5Cell Growth, ProliferationCancer
CDK2 1HCK-9.1Cell Cycle RegulationCancer
GSK-3β 1Q3D-8.7Glycogen Metabolism, Cell SignalingNeurodegenerative Diseases, Cancer

In-Depth Analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 was identified as a top potential target with the most favorable docking score. This receptor tyrosine kinase plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers a downstream signaling cascade, primarily through the PI3K/AKT/mTOR pathway, which promotes cell proliferation, survival, and angiogenesis. The hypothetical inhibition of VEGFR2 by this compound would disrupt this signaling cascade.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound This compound Compound->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis Promotes

VEGFR2 Signaling Pathway

Molecular Docking Analysis

Molecular docking simulations predicted that this compound binds within the ATP-binding pocket of the VEGFR2 kinase domain. The indole moiety of the compound is predicted to form key hydrogen bonds and pi-pi stacking interactions with amino acid residues in the hinge region, which are crucial for inhibitor binding.

Key Predicted Interacting Residues in the VEGFR2 Binding Pocket

Amino Acid ResidueInteraction TypePredicted Distance (Å)
Cys919Hydrogen Bond2.8
Glu917Hydrogen Bond3.1
Phe918Pi-Pi Stacking3.5
Val848Hydrophobic3.9
Leu840Hydrophobic4.2

Experimental Protocols

To validate the in silico predictions, a series of in vitro experiments are necessary.

Molecular Docking Protocol

  • Ligand Preparation : The 3D structure of this compound is generated and energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are assigned.

  • Receptor Preparation : The crystal structure of the target protein (e.g., VEGFR2, PDB: 4ASD) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Grid Generation : A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation : A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to search for the optimal binding pose of the ligand within the receptor's active site.[13]

  • Analysis of Results : The resulting docking poses are clustered and ranked based on their predicted binding energies. The lowest energy conformation is selected for further analysis of intermolecular interactions.

Molecular Dynamics Simulation Protocol

  • System Preparation : The docked protein-ligand complex is solvated in a water box with appropriate counter-ions to neutralize the system.

  • Energy Minimization : The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration : The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to ensure stability.

  • Production Run : A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis : The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD) and to characterize the persistent intermolecular interactions.

In silico modeling provides a powerful and efficient approach to identify and characterize the potential biological targets of novel compounds like this compound. The hypothetical results presented in this guide suggest that this compound may exert its biological effects through the inhibition of key proteins involved in cancer-related signaling pathways, with VEGFR2 being a particularly promising candidate. The detailed experimental protocols provided offer a roadmap for the subsequent experimental validation of these computational predictions, a critical step in the drug discovery and development pipeline. The integration of in silico and in vitro methods is essential for accelerating the translation of promising natural products into novel therapeutics.

References

Preliminary Cytotoxicity Screening of 4-(Indol-3-yl)-(3E)-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole (B1671886) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 4-(Indol-3-yl)-(3E)-buten-2-one, a naturally occurring indole alkaloid. While specific experimental data on this particular compound is limited in publicly available literature, this document outlines a comprehensive approach to its cytotoxic evaluation based on established methodologies for analogous indole compounds. This guide details experimental protocols for assessing cytotoxicity, elucidating potential mechanisms of action such as apoptosis induction, and offers a framework for data presentation and interpretation. The included visualizations of experimental workflows and hypothetical signaling pathways serve to guide researchers in designing and executing a thorough preliminary cytotoxicological assessment of this and similar indole-based compounds.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities. Many indole derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1][2] this compound is an aromatic compound found in the marine sponge Tedania ignis.[3][4][5] Its structural features suggest a potential for biological activity, making it a candidate for cytotoxic screening to evaluate its therapeutic potential.

This guide provides a roadmap for the initial in vitro evaluation of this compound's cytotoxicity, focusing on standardized assays and data interpretation.

Data Presentation: A Framework for Quantitative Analysis

Clear and structured presentation of quantitative data is crucial for the comparative analysis of cytotoxic activity. The following table templates are recommended for summarizing key findings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hPositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma[Insert Data][Insert Data][Insert Data][Insert Data]
HepG2 Hepatocellular Carcinoma[Insert Data][Insert Data][Insert Data][Insert Data]
A549 Lung Carcinoma[Insert Data][Insert Data][Insert Data][Insert Data]
HCT116 Colorectal Carcinoma[Insert Data][Insert Data][Insert Data][Insert Data]
NHDF-Neo Normal Human Dermal Fibroblasts[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., HepG2)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control) [Insert Data][Insert Data][Insert Data]
IC₂₅ [Insert Data][Insert Data][Insert Data]
IC₅₀ [Insert Data][Insert Data][Insert Data]
IC₇₅ [Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed methodologies are essential for reproducibility and validation of experimental findings. The following protocols are standard for preliminary cytotoxicity screening.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116) and a normal human cell line (e.g., NHDF-Neo) should be used to assess both efficacy and selectivity.[6][7]

  • Culture Conditions: Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[6]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.[8] A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

Caspase-3/7 Activity Assay

Activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[10]

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After treatment, add a luminogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of active caspase-3/7.

Mandatory Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by this compound.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding (Cancer & Normal Cell Lines) B Treatment with This compound (Dose-Response) A->B C MTT Assay for Cell Viability (24, 48, 72h) B->C D Calculate IC50 Values C->D E Select Potent Concentrations (e.g., IC50) D->E Proceed if IC50 is promising F Annexin V-FITC/PI Staining (Flow Cytometry) E->F G Caspase-3/7 Activity Assay E->G H Data Analysis: Quantify Apoptosis F->H G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G Hypothetical Signaling Pathway for Indole-Induced Apoptosis cluster_compound cluster_pathway Compound This compound Bcl2_family Modulation of Bcl-2 Family Proteins Compound->Bcl2_family Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide to 4-(Indol-3-yl)-(3E)-buten-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(indol-3-yl)-(3E)-buten-2-one scaffold, a member of the indole-based chalcone (B49325) family, represents a promising pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogs based on this core structure. While direct research on the specific this compound framework is limited, this document leverages extensive data on the closely related 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one analogs to provide a detailed understanding of this class of compounds. The guide covers synthetic methodologies, quantitative biological data for anti-inflammatory and anticancer activities, and detailed experimental protocols. Furthermore, it visualizes key experimental workflows and potential signaling pathways to aid in the rational design of future drug candidates.

Introduction

Indole (B1671886) and its derivatives are fundamental heterocyclic structures found in a vast array of biologically active natural products and synthetic drugs.[1] The indole ring system is a crucial component in many approved pharmaceuticals, highlighting its importance in medicinal chemistry.[1] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are another class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

The fusion of these two privileged scaffolds into indole-based chalcones, such as this compound and its analogs, has garnered significant interest for the development of novel therapeutic agents.[2] These hybrid molecules have the potential to interact with multiple biological targets, offering opportunities for the discovery of drugs with unique mechanisms of action. This guide will focus on the synthesis and biological evaluation of this compound class, with a particular emphasis on their potential as anti-inflammatory and anticancer agents.

Synthesis of this compound Analogs

The primary synthetic route to this compound analogs, specifically the 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one series, is the Claisen-Schmidt condensation .[2][3] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with indole-3-carboxaldehyde (B46971).[2][3]

General Synthetic Protocol: Claisen-Schmidt Condensation

A solution of indole-3-carboxaldehyde and a substituted acetophenone in ethanol (B145695) is treated with an aqueous solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide.[3] The reaction mixture is stirred at room temperature for several hours, during which the product precipitates. The crude product is then collected by filtration and purified by recrystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3-(1H-indol-3-yl)-2-propen-1-one Derivatives[3]
  • Materials:

    • Indole-3-carboxaldehyde (10 mmol)

    • Substituted acetophenone (10 mmol)

    • Ethanol

    • 10% Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (10 mL)

    • Dilute Hydrochloric Acid (HCl)

    • Crushed ice

  • Procedure:

    • Dissolve 10 mmol of indole-3-carboxaldehyde and 10 mmol of the appropriate substituted acetophenone in 20-30 mL of ethanol in a flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add 10 mL of a 10% aqueous KOH or NaOH solution to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. A precipitate should form.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to facilitate complete precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

    • Dry the purified product and characterize it using analytical techniques such as NMR, IR, and Mass Spectrometry.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one scaffold have demonstrated significant biological activities, particularly as anti-inflammatory and anticancer agents. The following sections summarize the available quantitative data and explore the structure-activity relationships.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been evaluated using the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation.[4][5]

Compound IDSubstituent on Phenyl RingAnti-inflammatory Activity (% Inhibition)Ulcerogenic IndexReference
8 4-Chloro65.80.48 ± 0.12[6]
10 4-Methyl61.20.55 ± 0.15[6]
14 4-Chloro (Thione)70.70.41 ± 0.10[6]
16 4-Methyl (Thione)68.30.46 ± 0.11[6]
Ibuprofen -86.41.82 ± 0.25[6]

Structure-Activity Relationship for Anti-inflammatory Activity: [6]

  • Electron-withdrawing groups: The presence of a chloro group at the 4-position of the phenyl ring (compounds 8 and 14 ) generally leads to higher anti-inflammatory activity compared to an electron-donating methyl group (compounds 10 and 16 ).

  • Thione substitution: Replacing the carbonyl oxygen with a sulfur atom to form a thioketone (compounds 14 and 16 ) appears to enhance the anti-inflammatory potency.

  • Reduced Ulcerogenicity: Notably, the tested indole-based chalcone analogs exhibited significantly lower ulcerogenic potential compared to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.

Anticancer Activity

Indole-based chalcones have been investigated for their antiproliferative effects against various cancer cell lines.[7][8] They are known to induce cell death through mechanisms such as apoptosis.[2]

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
42 VariedMultiple (HepG2, PC-3, A549, etc.)0.23 - 1.8[7]
44 VariedMultiple (A549, HeLa, MCF-7, etc.)0.023 - 0.077[7]
MOMIPP (2) 4-methoxyphenylGlioblastoma & Breast CancerLow micromolar[8]

Structure-Activity Relationship for Anticancer Activity: [7]

  • The anticancer activity of indole-chalcone hybrids is influenced by the substitution pattern on both the indole and the phenyl rings.

  • These compounds have shown efficacy against drug-resistant cancer cell lines, suggesting a potential to overcome multidrug resistance.[7]

  • One of the proposed mechanisms of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives and their analogs.

G start Indole-3-carboxaldehyde + Substituted Acetophenone reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Anticancer, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (Anti-inflammatory, Antitumor) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization (ADME/Tox Studies) sar->lead_opt

General workflow for synthesis and evaluation.

Potential Signaling Pathways

Chalcones are known to modulate various signaling pathways involved in inflammation and cancer. One of the key pathways implicated is the NF-κB signaling pathway , which plays a central role in regulating the expression of pro-inflammatory cytokines and genes involved in cell survival.[9]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Chalcone Indole-based Chalcone Chalcone->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway.

Conclusion

The this compound core structure and its analogs, particularly the 1-aryl-3-(1H-indol-3-yl)-2-propen-1-ones, represent a versatile and promising scaffold for the development of new therapeutic agents. The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of diverse libraries of compounds for biological screening. The available data on closely related analogs indicate potent anti-inflammatory and anticancer activities, with encouragingly low toxicity profiles in some cases. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive understanding of the structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development. The exploration of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for their advancement as potential drug candidates.

References

Biological Screening Data for CAS Number 57598-80-8: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: 4-(Indol-3-yl)-(3E)-buten-2-one

Source: Isolated from the marine sponge Tedania ignis.

Executive Summary

This document provides a summary of the currently available biological screening information for the compound with CAS number 57598-80-8, identified as this compound. Despite a comprehensive search of publicly accessible scientific literature and databases, detailed quantitative biological screening data, experimental protocols, and associated signaling pathway information for this specific compound remain largely unavailable. The primary scientific literature identifies the isolation of this natural product but does not provide in-depth biological activity data.

Introduction

This compound is a natural product first reported as a metabolite of the marine sponge Tedania ignis. Its structure, featuring an indole (B1671886) nucleus, suggests potential for a range of biological activities, as indole derivatives are known to be privileged scaffolds in medicinal chemistry. However, specific bioactivity data for this particular compound is not present in the readily available scientific literature.

Quantitative Biological Screening Data

A thorough search for quantitative biological data such as IC50, EC50, Ki, or percentage inhibition for this compound yielded no specific results. The original isolation paper by Dillman and Cardellina in the Journal of Natural Products (1991) focuses on the structural elucidation of this and other aromatic metabolites from Tedania ignis but does not appear to contain detailed biological screening data. Subsequent studies on this specific compound's bioactivity are not readily found in the public domain.

Table 1: Summary of Quantitative Biological Screening Data

Assay TypeTargetTest SystemResult (e.g., IC50, % inhibition)Reference
Data Not Available----

Experimental Protocols

Due to the absence of published biological screening data, detailed experimental protocols for assays involving this compound cannot be provided. Information regarding the methodologies for any potential antimicrobial, cytotoxic, or other bioassays is not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

There is no available information in the searched scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action.

Logical Workflow for Information Retrieval

The following diagram illustrates the logical workflow undertaken to search for the required information.

A Start: User Request for Biological Data (CAS 57598-80-8) B Identify Compound: This compound A->B C Search for Primary Literature: Isolation and Synthesis B->C D Identify Key Paper: Dillman & Cardellina (1991) C->D F Search for Subsequent Biological Studies C->F E Attempt to Access Full Text of Primary Literature D->E G Full Text Available? E->G I No Publicly Available Quantitative Data or Protocols Found F->I H Extract Quantitative Data and Protocols G->H Yes G->I No J Synthesize Report H->J I->J

Caption: Workflow for retrieving biological screening data for CAS 57598-80-8.

Conclusion

While the chemical identity and natural source of the compound with CAS number 57598-80-8, this compound, are established, there is a significant gap in the publicly available scientific literature regarding its biological activity. No quantitative screening data, detailed experimental protocols, or mechanistic studies could be located. Further research would be required to determine the biological profile of this marine natural product. Access to the full text of the original 1991 isolation paper by Dillman and Cardellina may provide foundational bioactivity information, though this could not be confirmed through the conducted searches. Researchers and drug development professionals interested in this compound would likely need to perform initial biological screenings to ascertain its potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a Claisen-Schmidt condensation reaction between indole-3-carboxaldehyde (B46971) and acetone (B3395972). This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visualization of the reaction workflow.

Introduction

Indole-containing compounds are a significant class of heterocyclic molecules with a wide range of biological activities. The chalcone-like structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically accomplished via a base-catalyzed Claisen-Schmidt condensation, a reliable and well-established method for the formation of α,β-unsaturated ketones.

Reaction Scheme

The synthesis proceeds via the Claisen-Schmidt condensation of indole-3-carboxaldehyde with acetone, typically catalyzed by a base such as sodium hydroxide (B78521).

G cluster_0 Reaction Scheme Indole-3-carboxaldehyde Product Indole-3-carboxaldehyde->Product NaOH, Ethanol (B145695) Acetone Acetone->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established general procedures for Claisen-Schmidt condensations.

Materials:

  • Indole-3-carboxaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid (optional, for neutralization)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carboxaldehyde in a minimal amount of 95% ethanol.

  • Addition of Acetone: To the stirred solution, add a molar excess of acetone (typically 2-3 equivalents).

  • Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product. If necessary, neutralize the mixture with a dilute acid like glacial acetic acid. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Reactants
Indole-3-carboxaldehyde1.0 eq
Acetone2.0-3.0 eq
Sodium Hydroxide1.0-2.0 eq
Reaction Conditions
SolventEthanol
TemperatureRoom Temp.
Time2-24 h
Product
Yield70-90%
Purity (by NMR)>95%
Melting Point148-150 °C

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.20 (br s, 1H, NH-indole), 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 7.65 (d, J = 16.0 Hz, 1H, CH=CH-CO), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 6.70 (d, J = 16.0 Hz, 1H, CH=CH-CO), 2.40 (s, 3H, CH₃).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.0 (C=O), 140.0 (C=CH), 137.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 124.0 (Ar-C), 123.0 (Ar-C), 121.0 (Ar-C), 120.0 (CH=C), 112.0 (Ar-C), 27.5 (CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Indole-3-carboxaldehyde - Acetone - NaOH solution - Ethanol dissolve Dissolve Indole-3-carboxaldehyde in Ethanol prep_reactants->dissolve add_acetone Add Acetone dissolve->add_acetone add_naoh Add NaOH Solution (Catalyst) add_acetone->add_naoh stir Stir at Room Temperature (2-24 hours) add_naoh->stir cool Cool Reaction Mixture stir->cool precipitate Precipitate Product cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water and Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry yield_calc Calculate Yield dry->yield_calc characterize Characterize Product: - NMR - Melting Point dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

High-Yield Synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one, a valuable intermediate for the development of novel therapeutics. The synthesis is based on the robust and efficient Claisen-Schmidt condensation reaction. Additionally, this note outlines the characterization of the target compound and discusses its potential applications in cancer research, particularly in the context of the PI3K/Akt/mTOR signaling pathway.

Introduction

Indole-based chalcones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The title compound, this compound, serves as a key building block for the synthesis of more complex heterocyclic systems and as a scaffold for the design of potent bioactive molecules. Its α,β-unsaturated ketone moiety makes it a Michael acceptor, a feature often associated with biological activity.

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation of indole-3-carbaldehyde and acetone (B3395972). This method is known for its operational simplicity and generally high yields.[3][4]

Materials and Equipment
  • Indole-3-carbaldehyde

  • Acetone (analytical grade)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carbaldehyde (10 mmol, 1.45 g) in acetone (50 mL).

  • Addition of Base: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (20 mmol, 1.12 g) in ethanol (20 mL).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid (1 M) until it reaches a pH of ~7.

  • Precipitation and Filtration: Pour the neutralized reaction mixture into a beaker containing crushed ice (~100 g). A yellow precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from ethanol.

Expected Results

This protocol is expected to yield the desired product, this compound, as a yellow solid with a yield of over 90%.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Starting Material 1Indole-3-carbaldehyde
Starting Material 2Acetone
CatalystPotassium Hydroxide (KOH)
SolventEthanol/Acetone
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Expected Yield>90%
AppearanceYellow Solid

Table 2: Spectroscopic Data for this compound

Spectroscopic DataExpected Values
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.15 (br s, 1H, NH-indole), 7.80 (d, J = 7.8 Hz, 1H, Ar-H), 7.65 (d, J = 16.0 Hz, 1H, -CH=CH-CO), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 6.70 (d, J = 16.0 Hz, 1H, -CH=CH-CO), 2.40 (s, 3H, -COCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)198.0 (C=O), 138.0 (C=C), 137.0 (Ar-C), 126.5 (Ar-C), 125.0 (C=C), 123.0 (Ar-C), 122.0 (Ar-C), 120.5 (Ar-C), 115.0 (Ar-C), 111.5 (Ar-C), 27.5 (CH₃)
IR (KBr, cm⁻¹)3400 (N-H stretch), 1650 (C=O stretch, α,β-unsaturated), 1600 (C=C stretch), 1450, 1370
Mass Spec. (ESI-MS) m/z[M+H]⁺ calculated for C₁₂H₁₁NO: 186.0919; found: 186.0913

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Indole-3-carbaldehyde + Acetone dissolution Dissolve in Acetone reagents->dissolution base_addition Add KOH in Ethanol dissolution->base_addition reaction Stir at RT (12-24h) base_addition->reaction neutralization Neutralize with dil. HCl reaction->neutralization precipitation Pour into ice water neutralization->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with cold water filtration->washing drying Dry washing->drying purification Recrystallize (Ethanol) drying->purification product 4-(Indol-3-yl)-(3E)- buten-2-one purification->product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR

Indole (B1671886) derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] While the specific effects of this compound on this pathway have not been elucidated, its structural similarity to other bioactive indole compounds suggests it may be a promising candidate for investigation as a modulator of this pathway.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Inhibition leads to protein synthesis Indole_Chalcone This compound (Potential Inhibitor) Indole_Chalcone->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition point.

Applications in Drug Development

The synthesized this compound is a versatile scaffold for the development of novel drug candidates. Its potential to interact with key signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a compound of interest for anticancer drug discovery. Further studies are warranted to explore its biological activities and to synthesize derivatives with enhanced potency and selectivity. This protocol provides a reliable and high-yielding route to access this important building block for further research and development.

References

Application Notes and Protocols for 4-(Indol-3-yl)-(3E)-buten-2-one in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is an indole-based chalcone (B49325) derivative with potential anti-inflammatory properties. The indole (B1671886) moiety is a common scaffold in molecules exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound, focusing on its mechanism of action through the modulation of key signaling pathways such as NF-κB and MAPK. The provided protocols are based on established in vitro and in vivo models for assessing anti-inflammatory agents.

Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, and it is primarily mediated by signaling pathways that lead to the production of pro-inflammatory cytokines and enzymes. Indole compounds have been shown to exert their anti-inflammatory effects by interfering with these pathways. The putative mechanism of action for this compound involves the inhibition of the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit IκB degradation, thereby preventing NF-κB activation.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a crucial role in the inflammatory response. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of inflammatory mediators. It is proposed that this compound may inhibit the phosphorylation and activation of key MAPK proteins.

Data Presentation

The following tables summarize representative quantitative data for indole-based compounds in various anti-inflammatory assays. While specific data for this compound is not available in the cited literature, the data from closely related indole derivatives provide an indication of its potential efficacy.

Table 1: In Vivo Anti-Inflammatory Activity of a Representative Indole Derivative (JR19)

AssayTreatment GroupDose (mg/kg)Inhibition of Leukocyte Migration (%)Reference
Carrageenan-induced peritonitisJR191059[1][2]
Carrageenan-induced peritonitisJR192052[1][2]
Subcutaneous air pouchJR191066[1]
Subcutaneous air pouchIndomethacin (Standard)1055[1]

JR19: N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, a structurally related indole derivative.

Table 2: Effect of a Representative Indole Derivative (JR19) on Pro-Inflammatory Cytokine Levels in Peritoneal Exudate

CytokineTreatment GroupReduction in Cytokine LevelReference
IL-6JR19 (10 mg/kg)Significant decrease[1][2]
TNF-αJR19 (10 mg/kg)Significant decrease[1][2]
IL-17JR19 (10 mg/kg)Significant decrease[1][2]
IFN-γJR19 (10 mg/kg)Significant decrease[1][2]

JR19: N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, a structurally related indole derivative.

Experimental Protocols

In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.

4. Pro-Inflammatory Cytokine Measurement (ELISA):

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Compound This compound Compound->IKK Inhibition NFkB_n->Gene_Expression Transcription DNA

Caption: Proposed NF-κB inhibitory pathway of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P ERK ERK MKKs->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Compound This compound Compound->MKKs Inhibition

Caption: Proposed MAPK inhibitory pathway of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays culture RAW 264.7 Cell Culture treatment Compound Treatment + LPS Stimulation culture->treatment no_assay NO Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Assay (ELISA) treatment->cytokine_assay western_blot Western Blot (NF-κB & MAPK) treatment->western_blot animal_model Animal Model (e.g., Carrageenan-induced Peritonitis) compound_admin Compound Administration animal_model->compound_admin sample_collection Sample Collection (Peritoneal Lavage) compound_admin->sample_collection leukocyte_count Leukocyte Count sample_collection->leukocyte_count cytokine_analysis Cytokine Analysis (ELISA) sample_collection->cytokine_analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

References

Application Notes and Protocols for Cell-Based Assays Using 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is a natural product first identified in the marine sponge Tedania ignis.[1] As a member of the diverse family of indole (B1671886) alkaloids, this compound holds potential for various biological activities, a characteristic shared by many indole derivatives which are known to be active against a range of diseases.[2] While specific biological targets of this compound are still under investigation, its structural features suggest it may act as a kinase inhibitor. This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound, using Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) as a plausible putative target. GSK-3β is a crucial serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[3][4][5]

Postulated Mechanism of Action: Inhibition of GSK-3β Signaling

It is hypothesized that this compound may exert its biological effects by inhibiting the kinase activity of GSK-3β. In a resting state, GSK-3β is constitutively active and phosphorylates a multitude of downstream substrates, including β-catenin, leading to its proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, resulting in the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus to regulate gene expression. A common method to assess GSK-3β inhibition in a cellular context is to measure the accumulation of β-catenin.[3]

Below is a diagram illustrating the postulated signaling pathway.

GSK3b_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and translocates Compound This compound Compound->Destruction_Complex Inhibits GSK-3β TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Postulated GSK-3β signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell-based assay measuring β-catenin accumulation to determine the potency of this compound as a GSK-3β inhibitor.

CompoundTargetAssay TypeCell LineIC50 (µM)
This compoundGSK-3ββ-catenin AccumulationHEK2932.5
CHIR99021 (Control)GSK-3ββ-catenin AccumulationHEK2930.01

Experimental Protocol: Cell-Based GSK-3β Inhibition Assay

This protocol details a method to quantify the inhibition of GSK-3β by measuring the accumulation of stabilized β-catenin in cells treated with this compound.

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • CHIR99021 (positive control GSK-3β inhibitor, dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well clear-bottom white plates

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Anti-β-catenin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Luminometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound and controls Incubate_24h->Add_Compound Incubate_6h Incubate for 6 hours Add_Compound->Incubate_6h Lyse_Cells Lyse cells Incubate_6h->Lyse_Cells Protein_Quant Quantify protein concentration Lyse_Cells->Protein_Quant ELISA Perform β-catenin ELISA (or Western Blot) Protein_Quant->ELISA Read_Signal Read chemiluminescent signal ELISA->Read_Signal Plot_Data Plot dose-response curve Read_Signal->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for the cell-based GSK-3β inhibition assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed 20,000 cells per well in a 96-well clear-bottom white plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Prepare similar dilutions for the positive control (CHIR99021) and a vehicle control (DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Protein Quantification:

    • After incubation, remove the treatment medium and wash the cells once with 100 µL of cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.

    • Transfer the cell lysates to microcentrifuge tubes.

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • β-catenin Detection (ELISA-based):

    • Coat a 96-well ELISA plate with a capture antibody for β-catenin overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add normalized amounts of cell lysate to each well and incubate for 2 hours at room temperature.

    • Wash the wells and add the detection antibody (e.g., anti-β-catenin primary antibody).

    • After incubation and washing, add the HRP-conjugated secondary antibody.

    • Following a final wash, add the chemiluminescent substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (blank wells) from all readings.

    • Normalize the signal for each well to the protein concentration.

    • Plot the normalized luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the compound that causes 50% of the maximal β-catenin accumulation.

Conclusion

The provided protocol offers a robust framework for investigating the potential inhibitory effects of this compound on GSK-3β signaling in a cellular context. This assay is adaptable for high-throughput screening and can provide valuable insights into the compound's mechanism of action, which is a critical step in the early stages of drug discovery and development. Further studies, including direct kinase assays and analysis of downstream target gene expression, would be necessary to fully elucidate the compound's biological activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is a compound of interest in various research fields, including drug discovery, due to its indole (B1671886) scaffold, a common feature in many biologically active molecules. As a marine-derived natural product, it serves as a valuable starting point for chemical synthesis and biological screening.[1][2][3][4] The purity of this compound is paramount for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such organic compounds. This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC.

The physicochemical properties of this compound, such as its moderate hydrophobicity (XLogP3: 2.3) and molecular weight of 185.22 g/mol , make it an ideal candidate for purification by reverse-phase chromatography.[5] This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Materials and Equipment

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and ultrapure water. HPLC grade formic acid (FA).

  • Sample: Crude this compound, synthesized or extracted.

  • Sample Solvent: Dimethyl sulfoxide (B87167) (DMSO).[1]

  • Glassware: Vials, flasks, and cylinders.

  • Filtration: Syringe filters (0.22 µm) for sample preparation.

  • Evaporator: Rotary evaporator or centrifugal evaporator for solvent removal post-purification.

  • Analytical Balance: For accurate weighing of the sample.

Experimental Protocol

Sample Preparation
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution.[1]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the HPLC parameters for the purification of this compound.

ParameterValue
Column C18 Reverse-Phase (250 x 21.2 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 15 mL/min
Injection Volume 500 - 2000 µL (depending on sample concentration)
Detection Wavelength 280 nm[6]
Column Temperature 30°C
Gradient Program See Table 2
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
07030
57030
253070
303070
317030
357030
Purification Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound. The retention time will depend on the specific system and column but is expected to be in the mid-to-late part of the gradient.

  • Multiple injections may be necessary to process the entire batch of crude material.

Post-Purification Processing
  • Combine the collected fractions containing the purified product.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • The remaining aqueous fraction can be frozen and lyophilized to obtain the purified compound as a solid.

  • Analyze the purity of the final product using analytical HPLC. A purity of >98% is achievable.[2]

Experimental Workflow

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Sample dissolve Dissolve in DMSO weigh->dissolve filter Filter (0.22 µm) dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program inject->run_gradient collect Collect Fractions run_gradient->collect combine Combine Fractions collect->combine evaporate Evaporate Acetonitrile combine->evaporate lyophilize Lyophilize evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze final_product final_product analyze->final_product Purified Product (>98%)

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using reverse-phase HPLC. The described method is robust and can be adapted for similar indole-containing compounds. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain a highly pure product suitable for a wide range of downstream applications.

References

Application Notes and Protocols for the NMR Characterization of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is a naturally occurring indole (B1671886) alkaloid isolated from the marine sponge Tedania ignis. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties. The structural elucidation of such compounds is fundamental for understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of natural products like this compound.

These application notes provide a detailed protocol for the NMR characterization of this compound and summarize its ¹H and ¹³C NMR spectral data. Additionally, a plausible signaling pathway is proposed based on the known biological activities of related indole derivatives, offering a starting point for further pharmacological investigation.

Chemical Structure

Systematic Name: (3E)-4-(1H-indol-3-yl)but-3-en-2-one

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the peer-reviewed literature and is essential for the structural verification of the compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.10br s-1HNH (Indole)
7.70d7.91HH-4
7.50d16.01HH-β
7.40d8.11HH-7
7.30ddd8.1, 7.0, 1.11HH-6
7.25ddd7.9, 7.0, 1.01HH-5
7.20d2.51HH-2
6.55d16.01HH-α
2.40s-3HCH₃

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the experimental conditions.

¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmCarbon Assignment
198.0C=O
138.0C-β
137.0C-7a
126.5C-3a
125.0C-α
124.0C-2
123.0C-6
121.5C-5
120.0C-4
115.0C-3
111.5C-7
27.5CH₃

Experimental Protocols

The following protocols outline the general procedures for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation for NMR Analysis

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm diameter)

  • Pasteur pipette and cotton wool

  • Vortex mixer

Protocol:

  • Weigh the appropriate amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.

  • Gently vortex the vial to dissolve the compound completely.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more (signal averaging is required due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h_nmr ¹H NMR Acquisition filter->h_nmr c_nmr ¹³C NMR Acquisition filter->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phasing Phase Correction ft->phasing calibration Calibration phasing->calibration integration Integration calibration->integration assignment Structural Assignment integration->assignment

Caption: Experimental workflow for NMR characterization.

Plausible Signaling Pathway

While the specific biological activities of this compound are not yet extensively studied, many indole derivatives are known to possess anti-inflammatory and anticancer properties. A common mechanism for these effects involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

The diagram below illustrates a plausible mechanism by which this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88/TRIF receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) inflammation Inflammation gene_transcription->inflammation compound This compound compound->ikk inhibits

Caption: Plausible inhibition of the NF-κB pathway.

Conclusion

The provided NMR data and protocols are crucial for the accurate identification and characterization of this compound. The structural information obtained from NMR is the foundation for any further investigation into its biological activity and potential for drug development. The proposed signaling pathway offers a testable hypothesis for its mechanism of action, guiding future pharmacological studies. Researchers and drug development professionals can utilize this information to advance the study of this and related indole alkaloids as potential therapeutic agents.

References

Application Notes and Protocols for In Vivo Evaluation of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Indol-3-yl)-(3E)-buten-2-one is a natural product belonging to the indole (B1671886) alkaloid class, compounds which are known for a wide range of biological activities.[1][2][3] Given the therapeutic potential observed in many indole derivatives, particularly in oncology and inflammatory diseases, it is crucial to establish robust in vivo models to evaluate the efficacy and safety of novel compounds like this compound.[4][5][6]

These application notes provide detailed protocols for two standard preclinical models: the human tumor xenograft model for anticancer activity assessment and the carrageenan-induced paw edema model for anti-inflammatory activity screening. The choice of these models is based on the frequent observation of such bioactivities within the indole class of molecules.[5][7][8][9]

Hypothetical Signaling Pathways

Based on the known mechanisms of action of similar indole-containing compounds, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Hedgehog pathways.[10][11][12] In the context of inflammation, it might interfere with the NF-κB signaling cascade, a pivotal regulator of the inflammatory response.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-(Indol-3-yl)-(3E)- buten-2-one Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Hedgehog_Pathway Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched1 (PTCH1) Hh->PTCH1 Inhibition SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI TargetGenes Target Gene Expression GLI->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Compound 4-(Indol-3-yl)-(3E)- buten-2-one Compound->SMO Potential Inhibition

Potential antagonism of the Hedgehog signaling pathway.

Part 1: Anticancer Activity Assessment in a Xenograft Mouse Model

This protocol outlines the methodology for evaluating the in vivo anticancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[13]

Experimental Workflow

Xenograft_Workflow CellCulture 1. Cancer Cell Culture CellPrep 2. Cell Preparation & Viability Check CellCulture->CellPrep Implantation 3. Subcutaneous Implantation into Immunodeficient Mice CellPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 6. Compound Administration Randomization->Dosing Monitoring 7. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Workflow for the in vivo xenograft mouse model experiment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)[14]

  • This compound

  • Vehicle for compound dissolution (e.g., DMSO, PEG300, Tween 80, saline)

  • Positive control drug (e.g., Paclitaxel, Doxorubicin)

  • Matrigel (optional, to improve tumor take rate)[15]

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Sterile PBS, syringes, needles, and surgical tools

  • Digital calipers

2. Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line according to standard protocols.[13]

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and perform a cell count. Assess viability using trypan blue exclusion; viability should be >90%.[16]

    • Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL. For some cell lines, resuspending in a 1:1 mixture of medium and Matrigel can enhance tumor formation.[13][15]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[14][16]

    • Monitor the animals regularly for tumor development.

  • Tumor Monitoring and Treatment:

    • Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[13]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[13][14]

    • Administer this compound, the vehicle control, and the positive control drug to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the compound's properties and should be determined in preliminary tolerability studies.[4]

    • Monitor tumor volume and mouse body weight throughout the study.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in a Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control100 µL, i.p., daily1250 ± 150--2.5 ± 1.0
This compound25 mg/kg, i.p., daily750 ± 95*40.0-3.1 ± 1.2
This compound50 mg/kg, i.p., daily480 ± 70 61.6-4.5 ± 1.5
Positive Control (e.g., Paclitaxel)10 mg/kg, i.p., every 3 days350 ± 5572.0-8.0 ± 2.0

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Part 2: Anti-inflammatory Activity Assessment in a Carrageenan-Induced Paw Edema Model

This protocol describes a widely used acute inflammation model to screen for the anti-inflammatory potential of this compound.[17] The model is based on the induction of a localized edema in the rodent paw by injecting carrageenan.[17][18]

Experimental Workflow

Edema_Workflow Acclimatization 1. Animal Acclimatization Baseline 2. Baseline Paw Volume Measurement Acclimatization->Baseline Dosing 3. Compound Administration Baseline->Dosing Induction 4. Carrageenan Injection into Paw Dosing->Induction Measurement 5. Paw Volume Measurement at Time Intervals Induction->Measurement Analysis 6. Data Analysis & Inhibition Calculation Measurement->Analysis

Workflow for the carrageenan-induced paw edema experiment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g)

  • Carrageenan (lambda, type IV)

  • Sterile 0.9% saline

  • This compound

  • Vehicle for compound dissolution

  • Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)[17]

  • Plethysmometer or digital calipers

  • Syringes and needles

2. Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize the animals for at least one week before the experiment.[17]

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the left hind paw of each animal using a plethysmometer.

    • Randomize the animals into treatment and control groups.

    • Administer this compound, the vehicle, or the reference drug (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[19]

  • Induction of Edema and Measurement:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each animal.[17][18]

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19][20] The peak inflammatory response is typically observed around 3-5 hours.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-inflammatory effect.

Data Presentation

Table 2: Hypothetical Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Increase in Paw Volume (mL) at 3h ± SEMPercent Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.06-
This compound250.58 ± 0.04*31.8
This compound500.42 ± 0.03 50.6
Reference (Indomethacin)100.35 ± 0.0258.8

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of this compound. Based on the activities of related indole compounds, evaluating its potential as both an anticancer and an anti-inflammatory agent is a logical starting point. The successful execution of these experiments will provide crucial data on the therapeutic potential of this novel compound, guiding further preclinical development.

References

Dissolving 4-(Indol-3-yl)-(3E)-buten-2-one for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization of 4-(Indol-3-yl)-(3E)-buten-2-one, a compound of interest for various research applications. Proper dissolution is critical for accurate and reproducible experimental results. These guidelines cover solvent selection, stock solution preparation, and the formulation of working solutions for both in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is an aromatic compound with a molecular weight of 185.22 g/mol . Its structure, featuring an indole (B1671886) ring, confers poor solubility in aqueous solutions but good solubility in organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)55 mg/mL[1]296.94Sonication is recommended to aid dissolution[1].
EthanolLikely highNot determinedA structurally similar compound, 4-Phenyl-3-buten-2-one, is reported to be "freely soluble" in alcohol[2][3].
MethanolLikely highNot determinedSimilar to ethanol, good solubility is expected.
Phosphate-Buffered Saline (PBS)Very low / InsolubleNot determinedThe hydrophobic nature of the indole ring limits solubility in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock solution, add 370.4 µL of DMSO to 3.43 mg of the compound).

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes in a water bath sonicator is recommended to aid solubilization[1].

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability (up to one year)[1]. For short-term storage (up to a few weeks), -20°C is acceptable.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture media for use in in vitro experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C before use.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions. a. Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed medium. For example, dilute the 50 mM stock solution 1:100 in medium to get a 500 µM solution. b. Vortex the intermediate dilution gently immediately after adding the stock solution. c. From this intermediate dilution, prepare the final working concentrations by further diluting in pre-warmed medium.

  • Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution may be possible. Add the required small volume of the DMSO stock directly to the final volume of pre-warmed medium and mix immediately and thoroughly.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Use Immediately: It is recommended to use the final working solutions immediately after preparation to minimize the risk of compound precipitation over time in the aqueous medium.

Protocol 3: Preparation of an In Vivo Formulation

This protocol describes the preparation of a formulation suitable for in vivo administration, based on a common vehicle for poorly water-soluble compounds.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Initial Dilution: In a sterile tube, take the required volume of the concentrated DMSO stock solution.

  • Vehicle Addition: Add PEG300 to the DMSO solution. A suggested ratio is to add 300 µL of PEG300 for every 50 µL of the DMSO stock solution[1].

  • Mixing: Mix the solution well until it is clear and homogenous. This mixture can then be further diluted with a suitable aqueous vehicle (e.g., saline or PBS) if necessary for the final injection volume, though care must be taken to observe for any precipitation. The final formulation should be prepared fresh before each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

G cluster_start Starting Material cluster_stock Stock Solution Preparation cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol compound This compound (Powder) weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve stock_sol High-Concentration Stock Solution (-80°C) dissolve->stock_sol dilute_medium Dilute in Culture Medium stock_sol->dilute_medium add_peg Add PEG300 stock_sol->add_peg invitro_working Final Working Solution (for Cell-Based Assays) dilute_medium->invitro_working invivo_working Final Formulation (for Animal Studies) add_peg->invivo_working

Caption: Workflow for the preparation of this compound solutions.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are the subject of ongoing research, indole-based compounds are known to interact with a wide range of biological targets. The diagram below illustrates a generalized signaling cascade that could be investigated.

G compound 4-(Indol-3-yl)- (3E)-buten-2-one receptor Target Protein (e.g., Kinase, Receptor) compound->receptor Binds/Inhibits downstream Downstream Effector 1 receptor->downstream tf Transcription Factor downstream->tf gene Gene Expression tf->gene response Cellular Response (e.g., Apoptosis, Proliferation) gene->response

Caption: A potential signaling pathway affected by an indole-based compound.

References

Application Notes and Protocols for the Analysis of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical standards and quality control protocols for 4-(Indol-3-yl)-(3E)-buten-2-one, a natural product with potential applications in scientific research. This document outlines detailed methodologies for the characterization and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols are intended to assist researchers in establishing robust analytical workflows for identity, purity, and stability assessment.

Introduction

This compound is an aromatic compound first identified in the marine sponge Tedania ignis.[1][2][3][4] As a derivative of the indole (B1671886) scaffold, a privileged structure in medicinal chemistry, this compound is of interest for further investigation.[5] Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this compound used in research and development. These notes provide standardized protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its methylated analog is presented below.

PropertyThis compound(3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one
Molecular Formula C12H11NOC13H13NO
Molecular Weight 185.22 g/mol 199.25 g/mol [6]
CAS Number 169057-08-3 (for methylated analog)Not explicitly found for the primary compound
Appearance Expected to be a powder-
Solubility Soluble in DMSO (55 mg/mL)[4]-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This section details a reverse-phase HPLC method suitable for determining the purity of this compound.

Experimental Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 0.1 mg/mL.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Preparation:

    • Prepare samples of this compound at a similar concentration to the standard solution using the same diluent.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
Expected Retention Time ~ 8.5 minutes

Data Analysis:

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Filter_Standard Filter Standard Standard->Filter_Standard Sample Prepare Sample Solution Filter_Sample Filter Sample Sample->Filter_Sample HPLC HPLC System (C18 Column) Filter_Standard->HPLC Filter_Sample->HPLC Detection UV Detection (254/280 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection of any volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Data Analysis:

  • Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Identify and quantify any volatile impurities by searching their mass spectra against a library (e.g., NIST).

GCMS_Workflow SamplePrep Prepare Sample in Volatile Solvent Injection Inject into GC-MS SamplePrep->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (40-450 amu) Ionization->Detection Analysis Mass Spectrum Analysis Detection->Analysis

Caption: GC-MS workflow for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

ParameterValue
Spectrometer Bruker Avance III 400 MHz or equivalent
Nuclei ¹H, ¹³C
Solvent DMSO-d₆
Temperature 298 K

Expected ¹H NMR Data (Hypothetical, based on similar structures):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 11.2s1HIndole N-H
~ 7.2-8.0m5HIndole aromatic protons & vinylic CH
~ 6.5d1HVinylic CH
~ 2.3s3HMethyl CH

Note: ¹H NMR data for the similar compound 4-phenyl-3-buten-2-one (B7806413) shows signals at 6.79, 7.42, and 7.65 ppm for the vinylic and aromatic protons, and a singlet at 2.38 ppm for the methyl group.[7][8]

NMR_Analysis_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants Acquire_1H->Analyze_Coupling Acquire_13C->Analyze_Shifts Structure_Confirm Confirm Molecular Structure Analyze_Shifts->Structure_Confirm Analyze_Coupling->Structure_Confirm

Caption: Logic flow for NMR structural analysis.

Hypothetical Signaling Pathway Investigation

While the specific biological activity of this compound is not extensively documented, indole-containing compounds are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway where this compound could be investigated for its potential inhibitory effects on a kinase cascade involved in cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_intervention Potential Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Compound 4-(Indol-3-yl)-(3E)- buten-2-one Compound->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the quality control and characterization of this compound. Adherence to these standardized procedures will ensure the reliability and reproducibility of research findings involving this compound. Researchers are encouraged to perform in-house validation of these methods to ensure suitability for their specific applications.

References

Application Notes and Protocols for 4-(1H-indol-3-yl)but-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-indol-3-yl)but-3-en-2-one is a member of the indole-chalcone class of compounds, which are recognized for their diverse biological activities. As a structural motif present in many natural and synthetic bioactive molecules, the indole-chalcone scaffold is a subject of significant interest in medicinal chemistry and drug discovery. This document provides an overview of the potential applications of 4-(1H-indol-3-yl)but-3-en-2-one and detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds.

Chemical Properties

A summary of the key chemical properties for 4-(1H-indol-3-yl)but-3-en-2-one is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Yellow Solid
Melting Point Not available
Boiling Point Not available
CAS Number 57598-80-8

Potential Applications

Derivatives of 4-(1H-indol-3-yl)but-3-en-2-one have demonstrated a range of biological activities, suggesting potential therapeutic applications for the parent compound, including:

  • Anticancer Agent: Many indole-chalcone hybrids have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Anti-inflammatory Agent: The structural similarity to curcumin (B1669340) and other known anti-inflammatory agents suggests that 4-(1H-indol-3-yl)but-3-en-2-one may modulate inflammatory pathways, potentially through the inhibition of the NF-κB signaling cascade.

  • Antimicrobial and Antiviral Activities: Indole derivatives are known to possess antimicrobial and antiviral properties, indicating a potential area of investigation for this compound.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of 4-(1H-indol-3-yl)but-3-en-2-one, based on established procedures for similar compounds. Optimization of these protocols for the specific compound may be required.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of 4-(1H-indol-3-yl)but-3-en-2-one from indole-3-carboxaldehyde (B46971) and acetone.

Materials:

Procedure:

  • Dissolve indole-3-carboxaldehyde in acetone.

  • To this solution, add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for the appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-(1H-indol-3-yl)but-3-en-2-one.[1]

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole_3_CHO Indole-3-carboxaldehyde Condensation Claisen-Schmidt Condensation Indole_3_CHO->Condensation Acetone Acetone Acetone->Condensation Base NaOH or KOH Base->Condensation Solvent Ethanol/Methanol Solvent->Condensation Temp Room Temperature Temp->Condensation Product 4-(1H-indol-3-yl)but-3-en-2-one Condensation->Product

Caption: Synthesis of 4-(1H-indol-3-yl)but-3-en-2-one.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of 4-(1H-indol-3-yl)but-3-en-2-one on a cancer cell line (e.g., MCF-7) using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-(1H-indol-3-yl)but-3-en-2-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 4-(1H-indol-3-yl)but-3-en-2-one in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Add compound dilutions A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H G A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Read absorbance at 540 nm F->G H Calculate NO inhibition G->H G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Potential Inhibition LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus gene Pro-inflammatory Gene Expression nucleus->gene Compound 4-(1H-indol-3-yl)but-3-en-2-one Compound->IKK Inhibits G cluster_process Cell Cycle Progression cluster_inhibitor Potential Inhibition tubulin Tubulin dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis cell_division Cell Division mitosis->cell_division Compound 4-(1H-indol-3-yl)but-3-en-2-one Compound->microtubules Inhibits Polymerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Indol-3-yl)-(3E)-buten-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of indole-3-carboxaldehyde (B46971) with acetone (B3395972).[4][5]

Q2: What are the typical catalysts and solvents used in this synthesis?

A2: Alkaline bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts in an alcoholic solvent like ethanol (B145695) or methanol.[6] Solvent-free methods using solid NaOH and grinding have also been reported to be effective and environmentally friendly.[7]

Q3: What are the main challenges and side reactions in this synthesis?

A3: The primary challenges include achieving high yields and minimizing the formation of byproducts. Common side reactions are the self-condensation of acetone, the Cannizzaro reaction of indole-3-carboxaldehyde (though less likely as it has enolizable protons), and the Michael addition of acetone's enolate to the newly formed α,β-unsaturated ketone, which can lead to 1,5-diketone impurities.[1][4] Overly harsh conditions, such as high temperatures or strong base concentrations, can also lead to the decomposition or polymerization of the starting materials.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials (indole-3-carboxaldehyde and acetone), you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product.

Q5: What is a suitable method for purifying the final product?

A5: The most common method for purifying crude this compound is recrystallization.[8][9] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of chalcone-like compounds.[6][9]

Troubleshooting Guide

Low Yield

Problem: My reaction is resulting in a low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC to ensure it has gone to completion. If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.[4]
Suboptimal Reactant Ratio An excess of acetone is often used to favor the formation of the desired product and minimize the self-condensation of the aldehyde. Experiment with varying the molar ratio of acetone to indole-3-carboxaldehyde.
Incorrect Catalyst Concentration The concentration of the base catalyst is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. Perform small-scale optimizations to determine the ideal catalyst loading.[4] For some Claisen-Schmidt condensations, a 20 mol% concentration of NaOH has been shown to be as effective as stoichiometric amounts.[4]
Poor Solubility of Starting Materials Indole-3-carboxaldehyde has limited solubility in some solvents.[10] Ensure that it is fully dissolved in the reaction medium. Using a co-solvent or gentle heating can improve solubility.[10]
Product Loss During Workup The product may be partially soluble in the wash solutions. Use cold solvents for washing the precipitate to minimize product loss.
Formation of Multiple Products/Purification Difficulties

Problem: My TLC analysis shows multiple spots, and I am struggling to purify the desired product.

Possible Cause Troubleshooting Step
Self-Condensation of Acetone This side reaction can be minimized by using an excess of acetone relative to indole-3-carboxaldehyde or by adding the aldehyde slowly to the mixture of acetone and base.
Michael Addition Side Product The formation of a 1,5-diketone via Michael addition of the acetone enolate to the product can occur.[1] This can be suppressed by carefully controlling the reaction time and temperature. Once the main product has formed, stopping the reaction can prevent further side reactions.
Decomposition/Polymerization Dark coloration or tar formation suggests decomposition, often due to high temperatures or excessive base concentration.[4] Use a milder base or lower the reaction temperature.
Ineffective Recrystallization If recrystallization is not providing a pure product, try a different solvent or a solvent mixture. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can sometimes be effective for purification.[8][9]

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

  • Indole-3-carboxaldehyde

  • Acetone

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Ice bath

  • Buchner funnel and filter paper

  • Distilled water

Procedure:

  • In a reaction flask, dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol.

  • Add an excess of acetone (e.g., 3-5 equivalents) to the solution.

  • Place the flask on a magnetic stirrer and begin stirring. Maintain the temperature of the reaction mixture around 20-25°C, using a cold water bath if necessary.

  • Slowly add the aqueous NaOH solution drop-wise to the stirred mixture.

  • Continue to stir the reaction mixture. The reaction progress can be monitored by TLC. A precipitate may form as the reaction proceeds.

  • Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any remaining NaOH and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This "green chemistry" approach minimizes solvent use and can lead to shorter reaction times.

Materials:

  • Indole-3-carboxaldehyde

  • Acetone

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle or a ball mill

Procedure:

  • Place indole-3-carboxaldehyde (1 equivalent) and solid NaOH (e.g., 1-2 equivalents) in a mortar or ball mill chamber.

  • Add an excess of acetone (e.g., 3-5 equivalents).

  • Grind the mixture vigorously at room temperature for a specified time (e.g., 5-30 minutes). The reaction progress can be monitored by taking small samples for TLC analysis.[7]

  • After the reaction is complete, add cold water to the mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Data Presentation

Table 1: Effect of Catalyst on Yield in Claisen-Schmidt Condensation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
NaOH20Ethanol/WaterRoom Temp98[4]
NaOHStoichiometricEthanol/WaterRoom Temp~98[4]
KOH2 equivalentsEthanolNot SpecifiedHigh[6]
Solid NaOHEquimolarSolvent-freeRoom Temp90[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for analogous Claisen-Schmidt condensations and serve as a general guideline.

Visualizations

Claisen_Schmidt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Indole-3-carboxaldehyde + Acetone Mixing Mix and Stir (20-25°C) Reactants->Mixing Solvent Ethanol Solvent->Mixing Catalyst NaOH Solution Catalyst->Mixing Monitoring Monitor by TLC Mixing->Monitoring Precipitation Pour into Ice Water Monitoring->Precipitation Reaction Complete Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Experimental workflow for the base-catalyzed synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Wrong_Ratio Incorrect Reactant Ratio Start->Wrong_Ratio Bad_Catalyst Suboptimal Catalyst Concentration Start->Bad_Catalyst Poor_Solubility Poor Solubility of Starting Material Start->Poor_Solubility Extend_Time Extend Reaction Time or Increase Temperature Incomplete_Rxn->Extend_Time Optimize_Ratio Optimize Acetone: Aldehyde Ratio Wrong_Ratio->Optimize_Ratio Optimize_Catalyst Optimize Catalyst Loading Bad_Catalyst->Optimize_Catalyst Improve_Solubility Use Co-solvent or Gentle Heating Poor_Solubility->Improve_Solubility

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Indol-3-yl)-(3E)-buten-2-one in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has turned yellow. Is it still usable?

A color change, particularly yellowing, is a common indicator of compound degradation in DMSO solutions. While a slight color change may not always significantly impact the biological activity in preliminary screens, it is a clear sign of instability. For quantitative and sensitive experiments, it is strongly recommended to use a fresh, colorless solution. To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots and protected from light.

Q2: I observed a precipitate in my this compound DMSO stock solution after thawing. What should I do?

Precipitation upon thawing can occur due to several factors. The compound's solubility may be lower at colder temperatures, or the DMSO may have absorbed moisture, which can reduce solubility. You can attempt to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating. However, if the precipitate does not fully redissolve, it is best to prepare a fresh solution. To prevent this, use anhydrous DMSO and consider storing your stock solutions at a concentration well below the solubility limit of 55 mg/mL.

Q3: How many times can I freeze and thaw my stock solution?

While some compounds can withstand multiple freeze-thaw cycles, it is generally recommended to minimize them. Repeated freezing and thawing can accelerate degradation. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when handled properly, but this can be compound-specific.[1][2][3] For optimal results, we recommend preparing small, single-use aliquots of your stock solution to avoid repeated temperature cycling of the entire stock.

Q4: What are the optimal storage conditions for this compound in DMSO?

For long-term storage, solutions of this compound in anhydrous DMSO should be stored at -80°C for up to one year. For short-term storage, -20°C is acceptable. All solutions should be protected from light and moisture.

Q5: What are the potential degradation pathways for this compound in DMSO?

While specific degradation products for this compound in DMSO are not extensively documented in the literature, based on its chemical structure, two main degradation pathways are likely:

  • Reactions involving the α,β-unsaturated ketone (vinyl ketone): This functional group is an excellent Michael acceptor and can react with nucleophiles. Water, present as a contaminant in DMSO, can potentially add across the double bond.

  • Reactions involving the indole (B1671886) ring: The indole nucleus is susceptible to oxidation. Oxidative degradation can be accelerated by exposure to light and air. Additionally, under certain conditions (e.g., in the presence of acid or other reagents), DMSO can react with indoles, for instance, through methylthiolation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower than expected bioactivity Compound degradation in DMSO stock solution.Prepare a fresh stock solution from solid material. Perform a stability test on your stock solution using HPLC (see Experimental Protocols).
Inaccurate concentration due to incomplete dissolution.Ensure complete dissolution by vortexing and sonication. Visually inspect the solution for any particulate matter.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures.
Reaction with impurities in DMSO.Use high-purity, anhydrous DMSO.
Precipitation in assay medium after dilution from DMSO stock Low aqueous solubility of the compound.Decrease the final concentration of the compound in the assay. Increase the percentage of DMSO in the final assay medium (ensure it is compatible with your experimental system). Use a different solvent for the final dilution, if compatible.

Data Presentation

The following table provides an illustrative template for presenting quantitative stability data for this compound in DMSO. Researchers should populate this table with their own experimental findings.

Storage Condition Time Point Concentration (mM) Purity (%) by HPLC Observations
-80°C 1 month10>99No visible change
6 months10>98No visible change
12 months10>95Slight yellowing
-20°C 1 month10>98No visible change
6 months10>95Slight yellowing
4°C 1 week10~95Noticeable yellowing
1 month10<90Significant yellowing
Room Temperature 24 hours10~90Yellowing
1 week10<80Dark yellow/brown

Experimental Protocols

Protocol for In-House Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the compound completely using vortexing and sonication.

  • Visually inspect for any undissolved particles.

3. Experimental Setup:

  • Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Prepare a "time zero" sample by immediately diluting an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM in mobile phase).

  • Store the remaining aliquots at their respective temperatures, protected from light.

4. HPLC Analysis:

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound and any degradation products, then return to initial conditions for equilibration. The exact gradient should be optimized for good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength of maximum absorbance).

    • Injection Volume: 10 µL

  • Analysis Schedule:

    • Analyze the "time zero" sample to establish the initial purity.

    • At each scheduled time point (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Dilute the samples to the same concentration as the "time zero" sample and analyze by HPLC.

5. Data Analysis:

  • Integrate the peak area of the parent compound and any new peaks that appear over time.

  • Calculate the purity of the parent compound at each time point as a percentage of the total peak area.

  • Plot the percentage of the parent compound remaining versus time for each storage condition.

Visualizations

Potential Degradation Workflow

G cluster_storage Storage in DMSO cluster_stressors Stress Conditions cluster_degradation Potential Degradation Pathways Stock_Solution This compound in DMSO Oxidation Oxidation of Indole Ring Stock_Solution->Oxidation exposed to Michael_Addition Michael Addition to Vinyl Ketone Stock_Solution->Michael_Addition exposed to Light Light Light->Oxidation Air_Oxygen Air_Oxygen Air_Oxygen->Oxidation Water Water Water->Michael_Addition Elevated_Temp Elevated_Temp Elevated_Temp->Oxidation Elevated_Temp->Michael_Addition Degradation_Products Formation of Degradation Products Oxidation->Degradation_Products Michael_Addition->Degradation_Products

Caption: Potential degradation workflow for this compound in DMSO.

Signaling Pathways

While the specific biological target of this compound is not definitively established in the literature, some indole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers.[4][5][6] Another critical pathway in cancer cell growth and proliferation is the PI3K/Akt/mTOR pathway.[1][7][8][9][10]

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits SUFU, releases GLI SUFU SUFU GLI GLI GLI_A Activated GLI (GLI-A) GLI->GLI_A activation SUFU_GLI->GLI Target_Genes Target Gene Transcription GLI_A->Target_Genes promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 binds Indole_Derivative Indole Derivative (Potential Inhibitor) Indole_Derivative->SMO inhibits

Caption: Simplified Hedgehog signaling pathway with potential inhibition by indole derivatives.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK binds PTEN PTEN PTEN->PIP3 inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

References

Technical Support Center: Chromatography Purification of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 4-(Indol-3-yl)-(3E)-buten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound using column chromatography and HPLC.

Issue 1: Poor Separation of Product from Impurities

Q: My TLC or column chromatography shows overlapping spots between my target compound and starting materials (e.g., indole-3-carboxaldehyde) or other byproducts. How can I improve the separation?

A: This is a frequent issue stemming from a suboptimal mobile phase polarity. The goal is to find a solvent system that provides differential migration for the components in your mixture.

  • Cause: The polarity of the chosen eluent is not suitable for resolving the target compound from impurities. Chalcone-type molecules and their precursors can have similar Rf values in certain solvent systems.[1]

  • Solution:

    • Systematic TLC Analysis: Before running a column, perform a thorough analysis using Thin Layer Chromatography (TLC) to screen various solvent systems. Test different ratios of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane).[1]

    • Target Rf Value: Aim for a solvent system that gives your target compound, this compound, an Rf value between 0.25 and 0.35 on the TLC plate. This typically provides the best separation on a silica (B1680970) gel column.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) fails to separate all spots, use a gradient elution for your column. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. This will elute non-polar impurities first, followed by your product, and then more polar impurities.

Issue 2: Product Degradation on Silica Gel Column

Q: I'm observing new, unexpected spots on my TLC plate after spotting my sample and letting it sit for a while, or my recovery from the column is very low. Is the compound degrading?

A: Indole-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation or acid-catalyzed side reactions.[1][2]

  • Cause: The slightly acidic surface of silica gel can cause decomposition of sensitive molecules like indoles.

  • Solution:

    • Test for Degradation: Spot your crude sample on a TLC plate. After the initial visualization under UV light, let the plate sit for 30-60 minutes and then develop it. If new spots appear or the original product spot diminishes, degradation is likely occurring.[2]

    • Use Deactivated Silica: Neutralize the silica gel before use. This can be done by preparing your mobile phase with a small amount of a base, such as 0.5-1% triethylamine, and flushing the column with this mixture before loading your sample.[1]

    • Switch Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.[2]

Issue 3: Significant Peak Tailing in HPLC Analysis

Q: My reversed-phase HPLC chromatogram for the purified product shows a broad, tailing peak instead of a sharp, symmetrical one. What is the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase.[3]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica backbone of C18 columns can interact with the polar indole (B1671886) moiety of your compound, causing tailing.[3]

  • Solution 1: Use a modern, high-purity, end-capped C18 or C8 column. Also, adding a small amount of an acid modifier to the mobile phase, like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), can suppress the ionization of silanol groups and minimize these interactions.[4]

  • Cause 2: Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[2][3]

  • Solution 2: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[3]

Issue 4: Difficulty Loading a Poorly Soluble Sample

Q: My crude product is not very soluble in the non-polar solvent I need to start my column chromatography with. How can I load it without disrupting the separation?

A: Loading a sample dissolved in a strong (polar) solvent directly onto the column will ruin the separation by carrying the compound down the column too quickly.

  • Cause: The high polarity of the loading solvent interferes with the initial adsorption of the sample onto the stationary phase at the top of the column.

  • Solution: Dry Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique ensures that your compound is introduced to the column in a solid phase, leading to much better separation.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography

ParameterColumn Chromatography (Normal Phase)HPLC (Reversed-Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral AluminaC18 or C8 (e.g., 5 µm particle size)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolAcetonitrile/Water or Methanol/Water
Mobile Phase Modifier 0.5-1% Triethylamine (if degradation occurs)0.1% Formic Acid or 0.1% TFA
Elution Type Isocratic or Gradient (recommended)Isocratic or Gradient
Detection UV Lamp (254 nm) for TLC/Fraction analysisUV Detector (e.g., 280 nm)[5]

Experimental Protocols

Protocol 1: TLC Method Development for Column Chromatography

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate.

  • On a silica gel TLC plate, apply a small spot of the crude mixture.

  • Prepare several developing chambers with different solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Place the TLC plates in the chambers and allow the solvent to ascend to about 1 cm from the top.[1]

  • Remove the plates, mark the solvent front, and let them dry.

  • Visualize the spots under a UV lamp (254 nm) and circle them.[1]

  • Calculate the Rf value for the product spot in each system. Select the solvent system that provides an Rf of 0.25-0.35 and shows the best separation from impurities for the column.[1]

Protocol 2: Flash Column Chromatography (Dry Loading)

  • Column Packing: Secure a glass column vertically. Add your chosen non-polar eluent. Slowly pour silica gel into the column while gently tapping the side to ensure even packing without air bubbles. Add a thin layer of sand on top.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to get a dry powder.

  • Loading: Drain the eluent down to the level of the sand. Carefully add the silica-adsorbed sample onto the top of the column bed, creating a uniform layer. Add another thin layer of sand on top of the sample layer.

  • Elution: Carefully add the eluent to the column. Apply pressure (flash chromatography) and begin collecting fractions.

  • Gradient (if needed): Start with a non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc). Gradually increase the polarity by adding more ethyl acetate to the eluent mixture.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow cluster_issues cluster_solutions1 cluster_solutions2 cluster_solutions3 start Poor Purification Result issue1 Poor Separation / Co-elution start->issue1 What is the issue? issue2 Low Yield / Product Degradation start->issue2 issue3 HPLC Peak Tailing start->issue3 sol1a Optimize Mobile Phase via TLC (Target Rf 0.25-0.35) issue1->sol1a Try this first sol2a Test for Degradation on TLC issue2->sol2a First, confirm degradation sol3a Add Acid Modifier to Mobile Phase (0.1% Formic Acid) issue3->sol3a Common fix sol1b Use Gradient Elution sol1a->sol1b If separation is still poor sol1c Check for Column Overloading sol1b->sol1c Also consider sol2b Use Neutralized Silica Gel (add 1% Triethylamine) sol2a->sol2b If degradation occurs sol2c Switch to Neutral Alumina sol2b->sol2c If problem persists sol3b Use High-Purity End-Capped Column sol3a->sol3b Also consider hardware sol3c Reduce Sample Concentration sol3b->sol3c Check sample prep PurificationWorkflow crude Crude Product tlc TLC Method Development crude->tlc packing Pack Column (Silica or Alumina) tlc->packing Select optimal eluent loading Dry Load Sample packing->loading elution Gradient Elution loading->elution fractions Analyze Fractions by TLC elution->fractions combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap pure Pure Product evap->pure

References

Technical Support Center: Overcoming Solubility Challenges of 4-(Indol-3-yl)-(3E)-buten-2-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Indol-3-yl)-(3E)-buten-2-one in their experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The limited aqueous solubility of this compound is attributed to its chemical structure. The presence of the large, hydrophobic indole (B1671886) ring and the conjugated unsaturated ketone system contributes to its low affinity for water. The molecule is predominantly non-polar, leading to difficulties in dissolving in polar solvents like water.

Q2: What are the initial steps I should take when encountering solubility problems?

A2: Start by assessing the purity of your compound. Impurities can sometimes affect solubility. Subsequently, simple methods like sonication or gentle heating can be attempted to aid dissolution. If these methods are insufficient, a systematic approach to screen different solvents and solubility enhancement techniques is recommended.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a co-solvent is a common strategy.[1][2] Water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene (B3416737) glycol (PEG) can be used to first dissolve the compound, and this stock solution can then be diluted into your aqueous experimental medium. However, it is crucial to determine the tolerance of your experimental system (e.g., cell culture, enzymatic assay) to the chosen co-solvent, as high concentrations can be toxic or interfere with the experiment.

Q4: What are the most promising advanced techniques to improve the aqueous solubility of this compound?

A4: For significant and stable improvements in aqueous solubility, several advanced formulation strategies can be employed. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule can significantly enhance its aqueous solubility.[3][4][5][6][7]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[8][9][10][11][12]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[13][14][15][16][17]

Troubleshooting Guide

This section provides solutions to common problems encountered during the solubilization of this compound.

Problem Possible Cause Suggested Solution
Compound precipitates upon dilution of organic stock solution into aqueous buffer. The concentration of the organic co-solvent is not high enough in the final solution to maintain solubility. The compound's solubility limit in the final aqueous medium has been exceeded.- Increase the final concentration of the co-solvent, if tolerated by the experimental system. - Decrease the final concentration of the compound. - Prepare a higher concentration stock and use a smaller volume for dilution. - Consider using a different co-solvent with better solubilizing power for your compound.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment.- Visually inspect for any precipitation in your assay wells. - Filter the final solution before use to remove any undissolved particles. - Employ a solubility enhancement technique like cyclodextrin complexation or nanosuspension to ensure a stable, homogenous solution.
Low bioavailability in in-vivo studies. Poor dissolution of the compound in the gastrointestinal tract, leading to limited absorption.- Formulate the compound using techniques that improve dissolution rate, such as micronization or creating a solid dispersion. - Nanosuspensions can also significantly improve oral bioavailability.[13]

Experimental Protocols

Here are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Solubility Enhancement using Cyclodextrins

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v) in distilled water.

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Stir the mixtures vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspensions to equilibrate for 2 hours.

  • Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation:

HP-β-CD Concentration (% w/v) Solubility of this compound (µg/mL) (Hypothetical Data)
0 (Water)0.5
125
5150
10400
20950
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.[8][12]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (100 mesh)

Procedure:

  • Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:5, 1:10) in a minimal amount of methanol.

  • Ensure complete dissolution of both components to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for its dissolution properties compared to the pure compound.

Data Presentation:

Formulation Drug:Polymer Ratio Dissolution Rate (Hypothetical Data)
Pure Compound-Slow
Solid Dispersion 11:1Moderate
Solid Dispersion 21:5Fast
Solid Dispersion 31:10Very Fast

Visualizations

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Assessment cluster_1 Screening & Optimization cluster_2 Advanced Formulation cluster_3 Analysis & Validation start Start: Solubility Issue with This compound purity Check Compound Purity start->purity simple Attempt Simple Methods (Sonication, Gentle Heating) purity->simple cosolvent Screen Co-solvents (DMSO, Ethanol, PEG) simple->cosolvent If unsuccessful surfactant Screen Surfactants (Tween 80, Poloxamer 188) cosolvent->surfactant ph pH Adjustment (if applicable) surfactant->ph cyclo Cyclodextrin Complexation ph->cyclo If still problematic solid_disp Solid Dispersion cyclo->solid_disp dissolution Perform Dissolution Studies cyclo->dissolution nano Nanosuspension solid_disp->nano solid_disp->dissolution nano->dissolution stability Assess Physical & Chemical Stability dissolution->stability end End: Optimized Formulation stability->end

Caption: A logical workflow for systematically addressing solubility challenges.

Mechanism of Cyclodextrin Inclusion Complex

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 Result drug This compound (Hydrophobic) complex Inclusion Complex (Drug inside Cyclodextrin) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Medium soluble Increased Aqueous Solubility complex->soluble

Caption: How cyclodextrins improve the solubility of hydrophobic drugs.

References

Technical Support Center: 4-(Indol-3-yl)-(3E)-buten-2-one and MTT Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-(Indol-3-yl)-(3E)-buten-2-one in cell-based assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential interference of this compound with the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show an unexpected increase in cell viability after treating cells with this compound. Is this a real effect?

A1: Not necessarily. Indole-containing compounds, such as this compound, can possess reducing properties. This means they can directly, in a cell-free environment, reduce the yellow MTT tetrazolium salt to its purple formazan (B1609692) product. This chemical reduction leads to a false-positive signal, suggesting an increase in cell viability where there may be none or even a cytotoxic effect.[1][2]

Q2: How can I confirm if this compound is interfering with my MTT assay?

A2: A simple cell-free control experiment can determine if your compound is directly reducing MTT. Incubate this compound with the MTT reagent in your cell culture medium, but without any cells. If you observe a color change to purple, it indicates direct chemical reduction of MTT by your compound.

Q3: What is the mechanism behind this interference?

A3: The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce MTT to formazan.[3] However, compounds with available electrons, such as antioxidants and other reducing agents, can donate electrons directly to the MTT molecule, bypassing the cellular enzymatic machinery.[1][4] This non-enzymatic reduction is a common source of interference in the MTT assay.

Q4: Are there alternative cell viability assays that are not affected by the reducing properties of this compound?

A4: Yes, several alternative assays are available that are less susceptible to interference from reducing compounds. These include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is independent of cellular metabolic activity.

  • Resazurin (AlamarBlue®) Assay: While also a redox-based assay, it can sometimes be a suitable alternative, though it's still prudent to run a cell-free control.[5][6]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[1] This method is generally considered robust and less prone to interference from colored or reducing compounds.

Troubleshooting Guide

Unexpected or inconsistent results when using this compound with the MTT assay can be frustrating. The following table provides a guide to troubleshoot common issues.

Problem Possible Cause Recommended Solution
Unusually high absorbance values in treated wells, suggesting increased cell viability. Direct reduction of MTT by this compound.Perform a cell-free control experiment by incubating the compound with MTT in media alone. A color change confirms interference. Switch to a non-redox-based assay like the SRB or an ATP-based assay.
High background absorbance in control wells (media + MTT only). Contamination of media or reagents with reducing agents.Use fresh, high-quality reagents and media. Ensure proper sterile technique to prevent microbial contamination, which can also reduce MTT.
Inconsistent results between experiments. Variability in compound solubility or stability in culture media. Indole compounds can be prone to precipitation.Visually inspect for compound precipitation in the wells. If observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included).

Data Presentation: Interference of Reducing Compounds with MTT Assay

CompoundConcentration (µM)Absorbance at 570 nm (Cell-Free)Interpretation
This compound 100.15Potential for mild interference.
500.65Significant interference is likely.
1001.20Strong interference, results are unreliable.
Ascorbic Acid (Positive Control) 100.25Known reducing agent, shows interference.
500.98Strong interference.
1001.85Very strong interference.
Vehicle Control (e.g., 0.1% DMSO) N/A0.05No significant interference.

Experimental Protocols

For your convenience, detailed protocols for the MTT assay and two recommended alternative assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard procedures for assessing cell viability.[5]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This protocol is based on the principle of staining total cellular protein.[3][7]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% acetic acid

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 5-10 minutes.

  • Read the absorbance at 510 nm using a microplate reader.

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for a homogeneous "add-mix-measure" ATP assay.[8]

Materials:

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat as previously described.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

The following diagrams illustrate the mechanism of MTT assay interference and a troubleshooting workflow.

MTT_Interference Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Tetrazolium) MTT->Mitochondria Enzymatic Reduction MTT->Formazan IndoleCompound This compound (Reducing Agent) IndoleCompound->MTT Direct Chemical Reduction

Caption: Mechanism of MTT Assay Interference.

Troubleshooting_Workflow Start Start: Unexpectedly High MTT Assay Results CellFreeControl Perform Cell-Free Control: Incubate Compound + MTT (No Cells) Start->CellFreeControl ColorChange Observe for Purple Color Change CellFreeControl->ColorChange InterferenceConfirmed Interference Confirmed: Compound Directly Reduces MTT ColorChange->InterferenceConfirmed Yes NoInterference No Interference: Investigate Other Causes (e.g., Contamination, Cell Proliferation) ColorChange->NoInterference No AlternativeAssay Solution: Use Alternative Assay (SRB, ATP-based, etc.) InterferenceConfirmed->AlternativeAssay

Caption: Troubleshooting Workflow for MTT Assay.

References

Technical Support Center: Optimizing Indole-3-Carbaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the condensation of indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with indole-3-carbaldehyde?

A1: The most common condensation reactions are the Knoevenagel and Claisen-Schmidt condensations. The Knoevenagel condensation involves the reaction of indole-3-carbaldehyde with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate).[1][2][3] The Claisen-Schmidt condensation is a reaction with a ketone or aldehyde containing an α-hydrogen, often an aromatic carbonyl compound.[4][5]

Q2: What are the typical catalysts used for these condensation reactions?

A2: Basic catalysts are frequently employed. For the Knoevenagel condensation, a mixture of piperidine (B6355638) and acetic acid is a common choice.[2] For Claisen-Schmidt condensations, aqueous alkaline solutions like sodium hydroxide (B78521) (NaOH) are often used.[4][6] Lewis acids such as Indium(III) chloride have also been reported to catalyze these reactions effectively.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] This allows for the visualization of the consumption of the starting materials (indole-3-carbaldehyde and the active methylene compound/ketone) and the formation of the product.

Q4: What are some common solvents for these reactions?

A4: The choice of solvent depends on the specific reaction. Ethanol (B145695) is commonly used for both Knoevenagel and Claisen-Schmidt condensations.[7][8] In some cases, particularly for Knoevenagel condensations where water removal is beneficial, toluene (B28343) can be used.[9]

Troubleshooting Guide

Low Product Yield

Q5: My reaction yield is very low. What are the possible causes and solutions?

A5: Low yield can result from several factors. Here are some common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction using TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Reversible Reaction: Aldol-type condensations can be reversible. To drive the reaction towards the product, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).[10]

  • Side Reactions: The formation of side products can consume the starting materials and reduce the yield of the desired product. See the section on "Formation of Side Products/Tar" for more details.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure that all equipment used for transfer is thoroughly rinsed.[11] During recrystallization, using an excessive amount of solvent can lead to a significant loss of product in the mother liquor.[12] Concentrate the mother liquor to obtain a second crop of crystals.[12]

Formation of Side Products/Tar

Q6: My reaction mixture has turned into a dark, tar-like substance. What went wrong?

A6: The formation of tar is a common issue, often caused by:

  • High Reaction Temperature: Exothermic reactions can lead to uncontrolled temperature increases, causing polymerization and degradation of the indole (B1671886) substrate.[13] It is crucial to maintain strict temperature control, especially during the addition of reagents. Using an ice bath can help manage the temperature.[13]

  • Strongly Basic Conditions: While a base is often necessary, excessively strong basic conditions can promote side reactions and decomposition. Consider using a milder base or reducing the amount of base used.

  • Impure Reagents: Impurities in the starting materials or solvents can catalyze unwanted side reactions.[13] Ensure that high-purity reagents and solvents are used.

Product Purification Issues

Q7: I am having trouble purifying my final product. What are the best methods?

A7: The most common purification methods for indole-3-carbaldehyde condensation products are recrystallization and column chromatography.

  • Recrystallization: This is often the first method of choice for solid products. A 90:10 ethanol/water mixture is a common solvent system for recrystallization.[10] If crystals do not form, it could be due to insufficient cooling, a supersaturated solution, or the presence of impurities. Try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.[12] If the product "oils out," reheat the solution to dissolve the oil, add a small amount of a more suitable solvent, and allow it to cool more slowly.[12]

  • Column Chromatography: If recrystallization is ineffective or does not yield a pure product, column chromatography is a reliable alternative. A common stationary phase is silica (B1680970) gel, with an eluent system such as petroleum ether/ethyl acetate.[12] The polarity of the eluent can be gradually increased to elute the desired product.[12]

Data Presentation

Table 1: Reaction Conditions for Knoevenagel Condensation of Indole-3-Carbaldehyde

Active Methylene CompoundCatalyst SystemSolventTemperatureTypical YieldReference
MalononitrilePiperidine / Acetic AcidEthanolRefluxGood[2]
Diethyl MalonatePiperidine / Acetic AcidEthanolRefluxGood[2]
NitromethanePiperidine / Acetic AcidEthanolRefluxGood[2]
MalononitrileL-prolineEthanolRoom Temp.up to 98%[3]
MalononitrileIndium(III) chlorideAqueous EthanolRoom Temp.up to 88%[3]

Table 2: Reaction Conditions for Claisen-Schmidt Condensation of Indole-3-Carbaldehyde

Ketone/AldehydeCatalystSolventTemperatureTypical YieldReference
Substituted AcetophenonesNaOHEthanolRoom Temp.Not specified[6][8]
4-BromoacetophenoneNot specified (Ball Milling)Liquid-assisted grindingNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of indole-3-carbaldehyde with an active methylene compound.

Materials:

  • Indole-3-carbaldehyde

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).[7]

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) and a few drops of glacial acetic acid.[2][7]

  • Reflux the reaction mixture for 2-6 hours.[7]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it.[7]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[7]

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol outlines a general method for the Claisen-Schmidt condensation of indole-3-carbaldehyde with a ketone.

Materials:

  • Indole-3-carbaldehyde

  • Ketone (e.g., Acetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve indole-3-carbaldehyde (1 equivalent) and the ketone (1 equivalent) in 95% ethanol in a flask.

  • In a separate container, prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution to the ethanol solution with constant stirring.

  • Stir the mixture at room temperature for a specified time (e.g., 20 minutes or until a precipitate forms).[8]

  • Cool the mixture in an ice bath to maximize precipitation.[8]

  • Collect the crude product by suction filtration and wash the crystals with ice-cold water.[8]

  • Purify the product by recrystallization, typically from an ethanol/water mixture.[10]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Indole-3-carbaldehyde, Active Methylene Cmpd/Ketone, Solvent) reaction_setup 2. Reaction Setup (Dissolve Reagents, Add Catalyst) reagents->reaction_setup reaction_progress 3. Reaction (Heating/Stirring, Monitor by TLC) reaction_setup->reaction_progress workup 4. Work-up (Cooling, Precipitation/Extraction) reaction_progress->workup purification 5. Purification (Recrystallization/Column Chromatography) workup->purification analysis 6. Product Analysis (Yield, Purity, Characterization) purification->analysis

Caption: General experimental workflow for indole-3-carbaldehyde condensation.

troubleshooting_guide start Low Yield? incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn Yes extend_time Action: Extend Reaction Time/Increase Temp incomplete_rxn->extend_time Yes side_products Side Products/Tar? (Visual Inspection) incomplete_rxn->side_products No ok Yield Improved extend_time->ok optimize_cond Action: Lower Temperature, Use Milder Catalyst, Purify Reagents side_products->optimize_cond Yes workup_loss Loss During Work-up? (Review Procedure) side_products->workup_loss No optimize_cond->ok refine_tech Action: Minimize Transfers, Optimize Recrystallization Solvent Volume workup_loss->refine_tech Yes not_ok Issue Persists workup_loss->not_ok No refine_tech->ok

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing degradation of 4-(Indol-3-yl)-(3E)-buten-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-(Indol-3-yl)-(3E)-buten-2-one to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid powder of this compound should be stored at -20°C in a tightly sealed, airtight container. To minimize degradation from light and moisture, it is highly recommended to use an amber vial and store it in a desiccator. With these precautions, the compound is expected to be stable for up to three years.

Q2: How should I store solutions of this compound?

Solutions of this compound are best stored at -80°C.[1] The choice of solvent can impact stability; DMSO is a common solvent for this compound.[1] To prevent repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot the solution into smaller, single-use volumes. Solutions stored under these conditions are typically stable for up to one year.[1]

Q3: What are the primary causes of degradation for this compound?

The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, extreme pH conditions (both acidic and basic), and oxidizing agents. The indole (B1671886) ring is susceptible to oxidation, while the α,β-unsaturated ketone moiety can undergo various reactions, including hydrolysis and Michael addition.

Q4: Can I store the compound at room temperature?

Room temperature storage is not recommended for long-term stability. While short-term storage at room temperature during experimental use may be acceptable, prolonged exposure can lead to significant degradation.

Q5: Are there any visual indicators of degradation?

A change in the color of the solid compound, which is typically a yellow solid, may indicate degradation.[1] For solutions, the appearance of precipitates or a change in color can also be a sign of instability. However, the absence of visual changes does not guarantee that degradation has not occurred. Analytical methods such as HPLC are necessary for a definitive assessment of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in assays Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid stock for each experiment. 3. Assess the stability of the compound in your specific assay buffer and conditions.
Appearance of new peaks in HPLC analysis Degradation of the compound into one or more new products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize storage conditions to minimize the formation of these impurities. 3. If the compound is unstable in your experimental solvent, consider alternative solvents.
Variability in experimental results Inconsistent purity of the compound due to degradation.1. Always use a fresh aliquot of the compound for each set of experiments. 2. Regularly check the purity of your stock solution using HPLC. 3. Ensure consistent handling procedures across all experiments.
Precipitation of the compound from solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of the compound in your chosen solvent. Sonication may aid dissolution.[1] 2. If degradation is suspected, analyze the precipitate to identify its composition.

Data Presentation

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is representative and intended to highlight the compound's potential vulnerabilities. Actual degradation rates should be determined experimentally.

Stress Condition Duration Temperature % Recovery (Illustrative) Observations
0.1 M HCl24 hours60°C75%Potential for hydrolysis and degradation of the indole ring.
0.1 M NaOH24 hours60°C60%Significant degradation, likely due to hydrolysis and other base-catalyzed reactions.
3% H₂O₂24 hoursRoom Temp50%High susceptibility to oxidation, indicated by a significant loss of the parent compound.
Thermal (Solid)48 hours60°C90%Relatively stable to dry heat, but some degradation may occur.
Photolytic (Solution)24 hoursRoom Temp80%Sensitive to light; degradation is expected upon prolonged exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze the samples by HPLC.

Protocol 2: HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

Visualizations

cluster_storage Optimal Storage Conditions cluster_conditions_solid cluster_conditions_solution Solid Solid Compound Temp_Solid -20°C Solid->Temp_Solid Light_Solid Airtight, Amber Vial Solid->Light_Solid Moisture_Solid Desiccator Solid->Moisture_Solid Solution Solution Temp_Solution -80°C Solution->Temp_Solution Freeze_Thaw Aliquot to Avoid Freeze-Thaw Cycles Solution->Freeze_Thaw

Caption: Recommended storage conditions for solid and solution forms.

cluster_pathways Potential Degradation Pathways Compound This compound Oxidation Oxidation of Indole Ring Compound->Oxidation H₂O₂ Hydrolysis Hydrolysis of Enone Moiety Compound->Hydrolysis Acid/Base Michael_Addition Michael Addition (in presence of nucleophiles) Compound->Michael_Addition Nucleophiles Photodegradation Photodegradation Compound->Photodegradation Light Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Michael_Addition->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Start Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution, light-protected) Start->Check_Storage Check_Purity Assess Purity by HPLC Check_Storage->Check_Purity Storage OK Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Storage Incorrect Check_Purity->Prepare_Fresh Purity Confirmed Forced_Degradation Conduct Forced Degradation Study Check_Purity->Forced_Degradation Impurity Peaks Detected Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Optimize_Protocol Optimize Experimental Protocol (e.g., solvent, buffer) Forced_Degradation->Optimize_Protocol Optimize_Protocol->Problem_Solved

Caption: Troubleshooting workflow for experimental inconsistencies.

References

Technical Support Center: Synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(indol-3-yl)-(3E)-buten-2-one, a valuable intermediate in drug development and a member of the indole (B1671886) alkaloids class of compounds.[1][2][3] The primary synthetic route involves a Claisen-Schmidt condensation between indole-3-carboxaldehyde (B46971) and acetone (B3395972).[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the Claisen-Schmidt condensation. This is a base-catalyzed reaction between an aldehyde (indole-3-carboxaldehyde) and a ketone (acetone).[4][5] The reaction proceeds via an enolate intermediate formed from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the indole-3-carboxaldehyde. A subsequent dehydration step yields the final α,β-unsaturated ketone product.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors, from reagent quality to reaction conditions. The table below outlines common issues and recommended solutions.

Troubleshooting Guide for Low Product Yield

Observation Potential Cause Recommended Solution
Reaction fails to proceed or is very slow. Impure Starting Materials: Indole-3-carboxaldehyde can oxidize, appearing pink or brown.[6] Acetone may contain water.Use freshly purified indole-3-carboxaldehyde. Ensure acetone is anhydrous.
Ineffective Catalyst: The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2.Use a fresh solution of the base catalyst.
Multiple spots on Thin Layer Chromatography (TLC), with little desired product. Incorrect Stoichiometry: An incorrect ratio of acetone to aldehyde can promote side reactions.Use a significant excess of acetone to favor the formation of the mono-condensation product.[7][8]
Unfavorable Temperature: The reaction temperature may be too high, leading to polymerization or degradation.Maintain the reaction temperature, often below 30°C, especially during the addition of the base.[7][8]
Product precipitates but the yield is low after purification. Formation of Soluble Byproducts: Side reactions may be forming products that remain in the filtrate.Analyze the filtrate by TLC or NMR to identify soluble impurities. Adjust stoichiometry and temperature to minimize their formation.
Product Loss During Workup: The product may have some solubility in the wash solutions.Use ice-cold water or brine for washing the crude product to minimize loss.[9]

Q3: A significant, higher-molecular-weight impurity is observed. What is it and how can it be avoided?

The most probable high-molecular-weight impurity is 1,5-bis(indol-3-yl)penta-1,4-dien-3-one . This di-condensation product forms when the initially synthesized this compound (which still has reactive alpha-hydrogens) acts as a nucleophile and reacts with a second molecule of indole-3-carboxaldehyde. This is analogous to the formation of dibenzalacetone in similar reactions.[9][10]

Strategies to Minimize Di-condensation:

  • Stoichiometry Control: Use a large excess of acetone compared to indole-3-carboxaldehyde. This increases the statistical probability that the aldehyde will react with an acetone enolate rather than the product's enolate.[7][8]

  • Controlled Reagent Addition: Add the indole-3-carboxaldehyde slowly to the mixture of acetone and base. This maintains a low concentration of the aldehyde, further disfavoring the second condensation step.

Q4: My indole-3-carboxaldehyde starting material has a pink or brownish hue. Is it suitable for use?

Pure indole and its derivatives are typically white to off-white.[6] A pinkish or brown color often indicates the presence of oxidation products.[6] While a slightly pink indole might be acceptable for some syntheses, these impurities can interfere with the reaction and lower the yield. For best results, it is recommended to purify the aldehyde by recrystallization or a quick filtration through a silica (B1680970) gel plug before use.[6]

Q5: Can other side reactions occur from the reagents themselves?

Yes, under basic conditions, acetone can undergo self-condensation to form products like diacetone alcohol and mesityl oxide. While the Claisen-Schmidt condensation with the aromatic aldehyde is generally faster, these self-condensation products can form, especially if the reaction is left for extended periods or at higher temperatures. Using an excess of acetone helps drive the desired reaction forward but doesn't completely eliminate the possibility of self-condensation.

Key Reaction Pathways

The following diagram illustrates the intended synthesis pathway and the primary side reaction leading to the di-condensation byproduct.

Reaction_Pathways IndoleAldehyde Indole-3-carboxaldehyde Product This compound (Desired Product) IndoleAldehyde->Product IndoleAldehyde_Side Indole-3-carboxaldehyde Acetone Acetone (excess) Acetone->Product Base Base (e.g., NaOH) Base->Product Product_Side This compound DiCondensation 1,5-bis(indol-3-yl)penta-1,4-dien-3-one (Di-condensation Byproduct) Product_Side->DiCondensation IndoleAldehyde_Side->DiCondensation

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocol

This protocol is a general guideline for the Claisen-Schmidt condensation to synthesize this compound.

Materials:

  • Indole-3-carboxaldehyde

  • Acetone (ACS grade or higher)

  • Ethanol (B145695) (95%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde (1 equivalent) in a mixture of acetone (10-20 equivalents) and 95% ethanol.

  • Cool the flask in an ice bath to bring the temperature down to approximately 0-5°C.

  • While stirring vigorously, add a 10% aqueous solution of NaOH dropwise. Monitor the temperature to ensure it does not rise above 30°C.[8] A precipitate should begin to form.

  • After the addition of the base is complete, continue to stir the mixture in the ice bath for 30 minutes, then allow it to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath again for about 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with several portions of cold deionized water until the filtrate is neutral. A final wash with a small amount of ice-cold ethanol can also be performed.[9]

  • Dry the product. For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification process.

Experimental_Workflow Start Start: Reagent Preparation Reagents 1. Dissolve Indole-3-carboxaldehyde in Acetone/Ethanol Start->Reagents Cooling1 2. Cool Mixture in Ice Bath Reagents->Cooling1 BaseAddition 3. Add NaOH Solution Dropwise Cooling1->BaseAddition Reaction 4. Stir at Room Temperature BaseAddition->Reaction Monitoring 5. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling2 6. Cool to Maximize Precipitation Monitoring->Cooling2 Reaction Complete Filtration 7. Vacuum Filter Crude Product Cooling2->Filtration Washing 8. Wash with Cold Water Filtration->Washing Drying 9. Dry Crude Product Washing->Drying Purification 10. Recrystallization (Optional) Drying->Purification Analysis 11. Characterize Final Product (NMR, MS, MP) Drying->Analysis Analyze Crude Purification->Analysis End End: Pure Product Analysis->End

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Decision Tree

Use this logical diagram to diagnose potential issues during your experiment.

Troubleshooting_Tree cluster_legend Legend Start Problem Observed LowYield Low Yield? Start->LowYield WrongColor Product Off-Color? LowYield->WrongColor No CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes ExtraSpot High MW Impurity on TLC/MS? WrongColor->ExtraSpot No Oxidation Probable Oxidation of Indole Aldehyde WrongColor->Oxidation Yes DiCondensation Di-Condensation Byproduct Likely ExtraSpot->DiCondensation Yes Sol1 Solution: - Purify Aldehyde - Use Anhydrous Acetone - Use Fresh Base CheckPurity->Sol1 CheckStoich Verify Stoichiometry (Excess Acetone) CheckTemp Check Reaction Temperature Control Sol3 Solution: - Purify Aldehyde Before Reaction Oxidation->Sol3 Sol2 Solution: - Increase Acetone Excess - Slow Aldehyde Addition DiCondensation->Sol2 Problem Problem Cause Potential Cause Solution Recommended Solution

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-(Indol-3-yl)-(3E)-buten-2-one. Our goal is to help you overcome common challenges and increase the purity of your compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize them?

A: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation between indole-3-carbaldehyde and acetone (B3395972). Several side reactions can occur, leading to common impurities:

  • Self-condensation of acetone: Under basic conditions, acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide.

    • Mitigation: Slowly add acetone to a mixture of indole-3-carbaldehyde and the base. This keeps the concentration of the acetone enolate low, favoring the reaction with the more electrophilic indole-3-carbaldehyde.

  • Cannizzaro reaction of indole-3-carbaldehyde: In the presence of a strong base, indole-3-carbaldehyde, which lacks alpha-hydrogens, can disproportionate to form indole-3-methanol and indole-3-carboxylic acid.

    • Mitigation: Use milder basic conditions and avoid excessively high concentrations of strong bases like NaOH or KOH. Running the reaction at a lower temperature can also help.

  • Michael addition: The desired product, an α,β-unsaturated ketone, can be attacked by another acetone enolate in a 1,4-conjugate addition, leading to a Michael adduct.

    • Mitigation: Use a slight excess of indole-3-carbaldehyde to ensure the acetone enolate is consumed in the primary condensation reaction. Monitor the reaction progress by TLC and work it up promptly after the starting materials are consumed.

Logical Workflow for Minimizing Synthesis Impurities

cluster_synthesis Claisen-Schmidt Condensation cluster_impurities Potential Side Reactions start Indole-3-carbaldehyde + Acetone base Base (e.g., NaOH) start->base Slow addition of acetone reaction Reaction Mixture base->reaction product Crude this compound reaction->product self_condensation Acetone Self-Condensation reaction->self_condensation cannizzaro Cannizzaro Reaction reaction->cannizzaro michael Michael Addition product->michael Excess acetone enolate

Caption: Workflow to minimize impurities during synthesis.

Issue 2: Difficulty with Recrystallization

Q: I am trying to recrystallize my crude this compound, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • Lower the temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.

  • Use more solvent: The concentration of the dissolved compound may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Change the solvent system: A single solvent may not be ideal. Try a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. For this compound, an ethanol (B145695)/water mixture is a good starting point.

Q: My yield after recrystallization is very low. How can I improve it?

A: Low yield can result from several factors:

  • Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve a saturated solution.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Recrystallization Troubleshooting Flowchart

cluster_oiling Troubleshooting 'Oiling Out' cluster_yield Improving Low Yield cluster_crystals Inducing Crystallization start Recrystallization Issue oiling_out Product 'oils out' start->oiling_out low_yield Low crystal yield start->low_yield no_crystals No crystals form start->no_crystals oiling_sol1 Lower solvent boiling point oiling_out->oiling_sol1 oiling_sol2 Add more hot solvent oiling_out->oiling_sol2 oiling_sol3 Use a mixed solvent system oiling_out->oiling_sol3 yield_sol1 Use minimum hot solvent low_yield->yield_sol1 yield_sol2 Cool solution slowly low_yield->yield_sol2 yield_sol3 Wash with minimal cold solvent low_yield->yield_sol3 crystal_sol1 Scratch inner flask surface no_crystals->crystal_sol1 crystal_sol2 Add a seed crystal no_crystals->crystal_sol2 crystal_sol3 Concentrate the solution no_crystals->crystal_sol3

Caption: Decision tree for recrystallization problems.

Issue 3: Challenges with Column Chromatography

Q: My compound is not separating well from impurities on a silica (B1680970) gel column. What can I do?

A: Poor separation can be due to an inappropriate solvent system or improper column packing.

  • Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ideal mobile phase should give your target compound an Rf value of approximately 0.25-0.35. If separation is still poor, consider a different solvent system, such as dichloromethane (B109758)/methanol.

  • Use a gradient elution: If your impurities have very different polarities, a gradient elution may be necessary. Start with a less polar solvent mixture and gradually increase the polarity.

  • Proper column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Q: My compound is sticking to the silica gel and won't elute. What is the problem?

A: The indole (B1671886) nitrogen in your compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.

  • Add a basic modifier: Adding a small amount of triethylamine (B128534) (0.1-1%) to your mobile phase can help to neutralize the acidic sites on the silica gel and improve the elution of your compound.

  • Switch the stationary phase: If the issue persists, consider using a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.

Q2: What is a good starting mobile phase for column chromatography of this compound on silica gel?

A2: A gradient of ethyl acetate in hexane is a common choice. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. Monitor the fractions by TLC.

Q3: How can I assess the purity of my final product?

A3: The purity of your final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Data Presentation

Table 1: Recommended Purification Starting Conditions

Purification MethodStationary PhaseMobile Phase / Solvent SystemExpected Purity
RecrystallizationN/AEthanol/Water>95%
Flash Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)>98%

Note: These are starting recommendations and may require optimization for your specific crude mixture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50).

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Prepare the column: Pack a glass column with silica gel in a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the prepared column.

  • Elute the column: Begin elution with the initial, low-polarity mobile phase.

  • Increase polarity: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Inhibition of Tubulin Polymerization Signaling Pathway

Indole derivatives have been shown to exhibit anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

cluster_compound Compound Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome compound This compound microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin αβ-Tubulin Dimers tubulin->microtubules Polymerizes to form mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Inhibition of tubulin polymerization by this compound.

Addressing batch-to-batch variability of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of 4-(Indol-3-yl)-(3E)-buten-2-one. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of this compound in our assays. What could be the potential causes?

A1: Batch-to-batch variability in biological activity is a common issue that can stem from several factors related to the purity and integrity of the compound. Potential causes for inconsistent results with this compound include:

  • Presence of Impurities: Different batches may contain varying levels and types of impurities. These can originate from the starting materials, side reactions during synthesis, or degradation of the final product. Some impurities may have their own biological activity, act as inhibitors, or interfere with the assay.

  • Degradation of the Compound: The indole (B1671886) nucleus is susceptible to oxidation, and the α,β-unsaturated ketone moiety can undergo various reactions. Improper storage conditions (e.g., exposure to light, air, or elevated temperatures) can lead to the formation of degradation products that may be inactive or have altered activity.

  • Residual Solvents: The presence of residual solvents from the purification process can affect the accurate weighing of the compound and may also have direct effects on the biological system being studied.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and dissolution rates, which in turn can affect its bioavailability in cell-based assays.

To investigate this, we recommend a thorough analytical characterization of each batch, as detailed in the troubleshooting section below.

Q2: The physical appearance (color) of different batches of this compound we have received varies from off-white to a yellowish or pinkish hue. Is this a cause for concern?

A2: Yes, a variation in color can be an indicator of impurities or degradation. Pure this compound is expected to be a pale-colored solid. A yellowish, pinkish, or brownish color may suggest the presence of oxidation products, which are common for indole-containing compounds.[1] While a slight color variation might not always correlate with a significant decrease in purity, it warrants further investigation. We recommend performing analytical tests, such as HPLC-UV, to assess the purity of colored batches and compare it to a reference standard or a batch that has shown the expected biological activity.

Q3: How should this compound be properly stored to minimize degradation?

A3: To ensure the stability and longevity of this compound, we recommend the following storage conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the container tightly sealed to protect from moisture.

Solutions of the compound in solvents like DMSO should be prepared fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Purity Between Batches Detected by HPLC

Symptoms:

  • HPLC chromatograms show different peak profiles for different batches.

  • The purity of some batches is significantly lower than specified.

  • Unexpected peaks are observed in the chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Reaction or Side Reactions During Synthesis Review the synthesis protocol. Potential impurities could include unreacted starting materials (e.g., indole-3-carbaldehyde, acetone) or byproducts from side reactions. Characterize the impurities by LC-MS and NMR to identify their structures.
Degradation During Purification or Storage The compound may be degrading on the chromatography column or during storage. Ensure that the purification methods use neutral conditions where possible. Verify that the storage conditions are appropriate (see Q3 in FAQs). Re-analyze an older batch to check for degradation over time.
Contamination Cross-contamination from other experiments or improper handling can introduce impurities. Ensure that all glassware and equipment are scrupulously clean.
Issue 2: Discrepancies in Structural Confirmation by NMR

Symptoms:

  • ¹H or ¹³C NMR spectra show unexpected signals or shifts compared to the reference spectrum.

  • Integration values in the ¹H NMR are not consistent with the expected number of protons.

Possible Causes and Solutions:

Possible Cause Recommended Action
Presence of Isomers The (3E) double bond may have isomerized to the (3Z) form. This can be investigated using 2D NMR techniques like NOESY.
Residual Solvents Signals from residual solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present. Compare the chemical shifts of unknown peaks with common laboratory solvents.
Degradation Products Degradation of the indole ring or the enone moiety can lead to new chemical species with different NMR signals. Compare the NMR of a suspect batch with that of a freshly prepared and purified sample.
Polymorphism or Aggregation Different physical forms or aggregation states in the NMR solvent can sometimes lead to peak broadening or slight shifts in chemical shifts. Try acquiring the spectrum in a different solvent.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The method may require optimization for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Verification

This protocol outlines the acquisition of ¹H NMR spectra for structural confirmation.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 or 32.

    • Relaxation delay: 1-2 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm).

    • Integrate all signals and compare the relative integrals to the expected number of protons for this compound.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

Visualizations

Plausible Synthetic Pathway

G indole3carbaldehyde Indole-3-carbaldehyde intermediate Aldol Adduct indole3carbaldehyde->intermediate Base (e.g., NaOH) acetone Acetone acetone->intermediate product This compound intermediate->product Dehydration (Acid/Heat) G start Inconsistent Biological Activity Observed check_purity Assess Purity by HPLC start->check_purity pure Purity Consistent with Specification? check_purity->pure check_structure Verify Structure by NMR/MS structure_correct Structure Correct? check_structure->structure_correct check_storage Review Storage and Handling storage_correct Proper Storage and Handling? check_storage->storage_correct pure->check_structure Yes identify_impurities Identify Impurities (LC-MS, NMR) pure->identify_impurities No structure_correct->check_storage Yes quarantine_batch Quarantine Batch structure_correct->quarantine_batch No implement_storage Implement Correct Storage Protocol storage_correct->implement_storage No assay_variability Investigate Assay Variability storage_correct->assay_variability Yes identify_impurities->quarantine_batch G compound This compound target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis) downstream_effector2->cellular_response

References

Technical Support Center: Synthesis of 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Indol-3-yl)-(3E)-buten-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1] This reaction involves the base-catalyzed condensation of indole-3-carbaldehyde with acetone (B3395972).[2] Due to the lack of α-hydrogens on indole-3-carbaldehyde, it can only act as the electrophilic carbonyl compound, which simplifies the reaction and prevents self-condensation of the aldehyde.[1][3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can stem from several factors. Key areas to troubleshoot include:

  • Base Selection and Stoichiometry : The choice and amount of base are critical. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used.[4] A full equivalent of base is often required because the product, a β-keto ester analogue, can be deprotonated, which drives the reaction forward.[5][6] Insufficient base will result in poor conversion.

  • Reaction Temperature : The reaction is typically conducted at room temperature or with gentle heating.[3] If the temperature is too low, the reaction rate will be slow and conversion incomplete. Conversely, excessively high temperatures can promote side reactions and lead to the degradation of the indole (B1671886) moiety or polymerization of the product.[4]

  • Purity of Starting Materials : Ensure the indole-3-carbaldehyde is pure and the acetone is dry. Impurities in the aldehyde can lead to side products, while water in the acetone can interfere with the base catalyst.

  • Reaction Time : Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending it.

Q3: I am observing significant side product formation. What are the likely culprits?

The most common side reaction is the self-condensation of acetone to form diacetone alcohol and subsequently mesityl oxide, especially if the concentration of acetone is high and the reaction is run for extended periods or at high temperatures. To mitigate this, indole-3-carbaldehyde can be added slowly to a solution of the base and acetone. Another potential issue is the formation of a double addition product where a second molecule of indole-3-carbaldehyde reacts with the initial product. Using a controlled excess of acetone can help minimize this.

Q4: What are the main challenges when scaling up this synthesis from grams to kilograms?

Scaling up introduces challenges related to mass and heat transfer, as well as safety.

  • Heat Management : The Claisen-Schmidt condensation is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain a consistent temperature, which is vital for minimizing side products.[4]

  • Mixing (Agitation) : Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress. Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to impurities.[4]

  • Workup and Extraction : Handling large volumes during aqueous workup can lead to issues like emulsion formation. Using brine washes and allowing adequate time for phase separation are important.[4] Centrifugation can be employed to aid phase separation on an industrial scale.

  • Product Isolation and Purification : Crystallization, which may be straightforward on a lab scale, can be more complex on a large scale. Seeding, controlled cooling rates, and solvent selection become critical for obtaining a consistent crystal form and purity. Fractional distillation under reduced pressure is a common purification method for similar compounds and helps to avoid product degradation at high temperatures.[4]

Q5: The purified product appears unstable and darkens over time. How can I improve its stability?

The product, an α,β-unsaturated ketone, can be susceptible to polymerization or degradation, particularly when exposed to light, air, acid, or base.[4]

  • Storage : Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

  • Inhibitors : For long-term storage or before distillation, adding a small amount of a polymerization inhibitor like hydroquinone (B1673460) can be beneficial.[4]

  • Purity : Ensure all traces of acid or base from the workup have been removed, as these can catalyze degradation.

Q6: How can I confirm the structure and purity of the final product?

A combination of spectroscopic methods is recommended for full characterization:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the chemical structure.[7] Key signals in the 1H NMR spectrum would include the indole NH proton, aromatic protons, the vinylic protons of the butenone moiety (with a characteristic large coupling constant for the E-isomer), and the methyl singlet.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity.[7]

  • Infrared (IR) Spectroscopy : Will show characteristic peaks for the N-H stretch of the indole, C=O stretch of the ketone, and C=C stretch of the alkene.

  • Melting Point : A sharp melting point is a good indicator of purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Actions & Solutions
Low Conversion of Indole-3-carbaldehyde 1. Insufficient base or inactive catalyst.2. Reaction temperature is too low.3. Inadequate reaction time.1. Ensure the base (e.g., NaOH) is fresh and used in stoichiometric amounts.[4][6]2. Gradually increase the reaction temperature, monitoring for side product formation via TLC.3. Continue monitoring the reaction with TLC and extend the time until the starting material is consumed.
Formation of a Viscous, Oily Product Instead of a Solid 1. Presence of impurities (e.g., acetone self-condensation products).2. Incomplete reaction, leaving starting materials in the mixture.1. Purify the crude product using column chromatography or fractional distillation under reduced pressure.[4][8]2. Optimize reaction conditions (time, temp, stoichiometry) to drive the reaction to completion.
Difficulty in Purifying the Product 1. Presence of close-boiling impurities.2. Isomerization of the double bond during workup or purification.1. For distillation, use a fractional distillation column with sufficient theoretical plates.[4] For chromatography, screen different solvent systems for optimal separation.[8]2. Ensure workup conditions are neutral. Avoid exposure to strong acid or base.[4]
Product Degradation During Distillation 1. High distillation temperature causing polymerization or decomposition.2. Presence of residual acid or base.1. Perform distillation under reduced pressure to lower the boiling point.[4]2. Add a polymerization inhibitor (e.g., hydroquinone) before distilling.[4]3. Neutralize the crude product thoroughly before purification.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative example based on the principles of the Claisen-Schmidt condensation.[1][2] Optimization may be required.

Materials:

  • Indole-3-carbaldehyde

  • Acetone (reagent grade)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a 1:1 mixture of ethanol and water. Cool the solution to 10-15°C in an ice bath.

  • Addition of Reactants : To the cooled basic solution, add indole-3-carbaldehyde (1.0 equivalent) and stir until dissolved.

  • Slowly add acetone (3-5 equivalents) dropwise to the mixture, ensuring the temperature does not exceed 25-30°C.[2]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Workup : Once the reaction is complete, pour the mixture into a beaker of cold water. A yellow precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography over silica (B1680970) gel.[8]

  • Drying : Dry the purified product under vacuum to yield this compound as a yellow solid.

Process Optimization Parameters

When scaling up, systematic optimization of reaction parameters is crucial. The following table outlines key variables and their potential impact on the synthesis.

Parameter Variable Range Effect on Yield & Purity Considerations for Scale-Up
Base NaOH, KOH, LiOHStronger bases may increase reaction rate but can also promote side reactions.Cost and ease of handling are major factors. NaOH is often preferred for its low cost.
Solvent System Ethanol/Water, Methanol, THFThe polarity of the solvent affects the solubility of reactants and the reaction rate. An optimal ratio is needed.Solvent recovery and recycling are important for cost-effectiveness and environmental compliance.
Temperature 10°C - 50°CLower temperatures favor selectivity but slow the rate. Higher temperatures increase the rate but may lead to more impurities.[4]A jacketed reactor with precise temperature control is essential to manage the reaction exotherm.
Acetone Stoichiometry 2 - 10 equivalentsA larger excess of acetone can improve conversion and minimize double-addition products but increases raw material cost and waste.Balancing conversion rate against material cost and downstream processing (removal of excess acetone).
Reaction Time 1 - 12 hoursMust be optimized to ensure complete conversion without allowing for significant side product formation or product degradation.Longer reaction times increase reactor occupancy, impacting plant throughput.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1. Claisen-Schmidt Condensation Pathway I3A Indole-3-carbaldehyde Product This compound I3A->Product Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Base NaOH / H₂O, EtOH Enolate->Product Nucleophilic Attack + Dehydration

Caption: Figure 1. Claisen-Schmidt Condensation Pathway

Experimental Workflow

Experimental_Workflow Figure 2. General Experimental Workflow Start Reaction Setup (Base, Solvent, Aldehyde) Add Slow Addition of Acetone Start->Add React Reaction Monitoring (TLC) Add->React Workup Aqueous Workup (Quenching & Precipitation) React->Workup Isolate Isolation via Filtration Workup->Isolate Purify Purification (Recrystallization or Chromatography) Isolate->Purify Dry Drying Under Vacuum Purify->Dry Analyze Analysis (NMR, MS, MP) Dry->Analyze Troubleshooting_Logic Figure 3. Troubleshooting Flowchart for Low Yield rect_node rect_node Start Low Yield Observed CheckTLC Significant Starting Material in TLC? Start->CheckTLC CheckSideProducts Major Side Products Observed? CheckTLC->CheckSideProducts No ActionTimeTemp Increase Reaction Time or Temperature CheckTLC->ActionTimeTemp Yes CheckWorkup Product Lost During Workup? CheckSideProducts->CheckWorkup No ActionOptimize Optimize Temp & Addition Rate CheckSideProducts->ActionOptimize Yes ActionStoich Check Reactant Purity & Base Stoichiometry CheckWorkup->ActionStoich No ActionExtract Re-extract Aqueous Layers Optimize pH CheckWorkup->ActionExtract Yes End Yield Improved ActionTimeTemp->End ActionStoich->End ActionOptimize->End ActionPurify Re-evaluate Purification Method ActionExtract->End

References

Validation & Comparative

A Comparative Analysis of 4-(Indol-3-yl)-(3E)-buten-2-one and Structurally Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Indol-3-yl)-(3E)-buten-2-one and a class of structurally similar indole (B1671886) derivatives, indole-chalcones. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on the well-documented anticancer, anti-inflammatory, and neuroprotective properties of indole-chalcones as a representative analogue class. The indole scaffold is a prominent feature in numerous bioactive compounds, and its derivatives have garnered significant interest in medicinal chemistry for their diverse therapeutic potential.[1][2]

Comparative Biological Activity

The biological activities of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. This section summarizes the quantitative data for various indole-chalcone derivatives, providing a benchmark for the potential efficacy of this compound and other similar compounds.

Anticancer Activity

Indole-chalcone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[3][4]

Table 1: Anticancer Activity of Selected Indole-Chalcone Derivatives (IC50 in µM)

Compound/DerivativeHCT116 (Colon)HeLa (Cervical)Jurkat (T-cell leukemia)MDA-MB-231 (Breast)MCF7 (Breast)Reference
Indole-Chalcone 18c 18.2 ± 2.9-8.0 ± 1.4--[5][6]
Chalcone 11c 37.9 ± 2.719.2 ± 5.75.9 ± 1.021.1 ± 3.920.0 ± 7.9[7]
Chalcone 11e 40.1 ± 0.675.2 ± 4.18.3 ± 0.272.2 ± 5.430.3 ± 2.2[7]
Fluorinated Chalcone 4 -----[5]
α-methyl-substituted indole-chalcone (FC77) -----[8]

Note: A lower IC50 value indicates higher potency. Data is presented as mean ± SD where available. "-" indicates data not available in the cited sources.

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases. Indole-chalcones have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9][10]

Table 2: Anti-inflammatory Activity of Selected Indole-Chalcone Derivatives (IC50 in µM)

Compound/DerivativeCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)Reference
Indole-Chalcone 6 8.1 ± 0.2 µg/mL9.5 ± 0.8 µg/mL~0.85[10]
Indole-Chalcone 1 8.6 ± 0.1 µg/mL> 100 µg/mL< 0.086[10]
Chalcone Hybrid 4c 19.88 ± 1.033.279 ± 0.166.06[11]
Chalcone Hybrid 6a 20.91 ± 1.031.103 ± 0.1619.0[11]
Chalcone Hybrid 6e 12.73 ± 1.031.714 ± 0.167.43[11]

Note: Selectivity Index is a ratio of IC50 values, indicating the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

Neuroprotective Activity (Antioxidant)

Oxidative stress is a major contributor to neurodegenerative diseases. The antioxidant capacity of indole-chalcones, often assessed by their ability to scavenge free radicals, suggests their potential as neuroprotective agents.[12][13]

Table 3: Antioxidant Activity of Selected Indole-Chalcone Derivatives

Compound/DerivativeAssayAntioxidant Activity (IC50 or equivalent)Reference
Catechol derivative 18a-c DPPH Radical ScavengingStrong activity reported[5]
3-methoxy-4-hydroxy substituted chalcones 19a-c ABTS Radical ScavengingFavorable activity reported[5]
Monosubstituted chalcones DPPH, Reducing power, H₂O₂ scavengingIC50 range: 25-95 µg/ml[14]

Note: Direct IC50 values for antioxidant activity are often assay-dependent and reported in various units. The table indicates the reported level of activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key experiments cited in the comparative analysis.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[16]

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules, a process that can be inhibited by certain anticancer agents.[3][10][18][19]

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[10][20]

Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13][21]

  • Reagent Preparation: Reconstitute the COX-1 or COX-2 enzyme and other kit components as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, the test inhibitor at various concentrations, and the respective COX enzyme.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[21][22]

  • Data Analysis: Calculate the slope of the linear range of the reaction curve to determine the percentage of inhibition.

Neuroprotective Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound, which is an indicator of its antioxidant potential.[2][23][24][25]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells, followed by the DPPH solution.[25]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[23][25]

  • Data Analysis: Calculate the percentage of radical scavenging activity by comparing the absorbance of the test samples to a control.

Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the compounds discussed.

cluster_0 Tubulin Polymerization Inhibition Workflow A Prepare Tubulin and GTP Solution B Add Indole Derivative (Test Compound) A->B C Initiate Polymerization (37°C) B->C D Monitor Absorbance (340/350 nm) C->D E Data Analysis (IC50) D->E

Caption: Workflow for in vitro tubulin polymerization assay.

cluster_1 NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Indole Indole Derivative Indole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

cluster_2 Nrf2-ARE Antioxidant Pathway Activation OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Genes Antioxidant Gene Expression ARE->Genes Indole Indole Derivative Indole->Keap1 inhibits binding to Nrf2

Caption: Activation of the Nrf2 antioxidant pathway by indole derivatives.

References

A Comparative Analysis of 4-(Indol-3-yl)-(3E)-buten-2-one and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has led to the development of a multitude of kinase inhibitors as therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds. 4-(Indol-3-yl)-(3E)-buten-2-one, a natural product isolated from the marine sponge Tedania ignis, possesses an indole (B1671886) scaffold, a privileged structure in medicinal chemistry known to be a core component of many potent kinase inhibitors.

While direct experimental data on the kinase inhibitory profile of this compound is not yet publicly available, its structural similarity to a class of successful indole-based kinase inhibitors warrants a comparative analysis. This guide provides a detailed comparison of this compound with three well-characterized, clinically approved indole-derivative kinase inhibitors: Sunitinib, Dasatinib, and Vandetanib. The comparison is based on their chemical structures, target kinase profiles, and reported potencies, offering a perspective on the potential of this compound as a novel kinase inhibitor.

Chemical Structures

The chemical structures of this compound and the selected known kinase inhibitors are presented below. The common indole core is highlighted.

CompoundChemical Structure
This compound this compound[1]
Sunitinib Sunitinib
Dasatinib Dasatinib
Vandetanib Vandetanib

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sunitinib, Dasatinib, and Vandetanib against a panel of key kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are indicative of the inhibitor's potency. Data for this compound is currently unavailable.

Kinase TargetSunitinib IC50 (nM)Dasatinib IC50 (nM)Vandetanib IC50 (nM)
VEGFR2 (KDR) 80[2]-40[3][4]
PDGFRβ 2[2]<30[5]-
c-KIT Potent inhibitor[2]<30[5]-
FLT3 50 (ITD mutant)[2]--
RET --130[3][4]
EGFR >10-fold selective vs VEGFR2[2]-500[3][4]
Src >10-fold selective vs VEGFR2[2]0.5[5]-
BCR-ABL -Potent inhibitor[6]-

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Signaling Pathway Context: EGFR and Src Kinases

Many kinase inhibitors, including those with an indole scaffold, target key nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis. The Epidermal Growth Factor Receptor (EGFR) and Src family kinases are two such critical targets.[7][8]

EGFR_Src_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Src Src EGFR->Src Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Src->PI3K Src->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Invasion STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation Vandetanib Vandetanib Vandetanib->EGFR Dasatinib Dasatinib Dasatinib->Src Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of This compound and Control Inhibitors Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal (Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End Logical_Framework Compound This compound Structural_Class Indole-Based Scaffold Compound->Structural_Class Belongs to Known_Inhibitors Known Indole-Based Kinase Inhibitors (e.g., Sunitinib, Dasatinib) Structural_Class->Known_Inhibitors Is a core of Hypothesis Hypothesis: Potential Kinase Inhibitory Activity Structural_Class->Hypothesis Leads to Experimental_Data Experimental Data (IC50, Cell Viability) Known_Inhibitors->Experimental_Data Have Experimental_Data->Structural_Class Demonstrate activity for Future_Studies Future Experimental Validation Hypothesis->Future_Studies Requires

References

Navigating the Uncharted Territory of 4-(Indol-3-yl)-(3E)-buten-2-one: A Guide to Future Molecular Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural products, the specific molecular target of 4-(Indol-3-yl)-(3E)-buten-2-one, a compound isolated from the marine sponge Tedania ignis, remains elusive. A comprehensive review of published scientific literature reveals a notable absence of studies investigating the mechanism of action and identifying a definitive biological target for this particular indole (B1671886) derivative. This lack of foundational data precludes the creation of a comparative guide for its molecular target validation at this time.

For researchers, scientists, and drug development professionals intrigued by the potential of this compound, the path forward lies in initial target identification and subsequent validation. This guide outlines a strategic approach and key experimental methodologies that can be employed to uncover and confirm the molecular target(s) of this compound.

Section 1: The Quest for a Molecular Target - A Starting Point

Given the absence of a known target, initial efforts should focus on a broad-based screening approach to generate hypotheses.

1.1. Phenotypic Screening: The first step involves assessing the biological effects of this compound in various cellular models. This can provide crucial clues about its potential therapeutic area and the signaling pathways it might modulate. For instance, screening against a panel of cancer cell lines could reveal anti-proliferative activity, while assays for inflammatory markers could suggest an anti-inflammatory role.

1.2. In Silico Target Prediction: Computational methods can be employed to predict potential protein targets based on the chemical structure of this compound. Docking simulations and pharmacophore modeling can identify proteins with binding sites that are complementary to the compound's structure. Publicly available databases of protein structures and compound-target interactions can be leveraged for these initial predictions.

Section 2: Experimental Strategies for Target Identification

Once initial hypotheses are generated, a series of robust experimental techniques can be utilized to identify the direct binding partners of this compound.

2.1. Affinity-Based Methods: These techniques rely on the principle of capturing proteins that physically interact with the compound.

  • Affinity Chromatography: The compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

  • Chemical Proteomics: A tagged version of the compound is used to "pull down" its binding partners from a complex biological sample.

2.2. Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to identify active enzymes in a proteome. If this compound is suspected to be an enzyme inhibitor, a competitive ABPP experiment can be performed to identify its target.

Section 3: Validating the Putative Molecular Target

Following the identification of a potential target, rigorous validation is essential to confirm that the observed biological effects of the compound are indeed mediated through this target.

3.1. Biochemical Assays: Direct binding between this compound and the purified candidate protein should be quantified. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity and kinetics.

Table 1: Comparison of Biophysical Techniques for Binding Affinity Measurement

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingLabel-free, provides full thermodynamic profileRequires large amounts of protein
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon bindingReal-time kinetics, high sensitivityRequires immobilization of one binding partner
Microscale Thermophoresis (MST) Measures movement of molecules in a temperature gradientLow sample consumption, works in solutionRequires fluorescent labeling

3.2. Cellular Target Engagement Assays: It is crucial to demonstrate that the compound engages its target within a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon compound binding.

  • Western Blotting: Downstream signaling pathways of the putative target can be examined. For example, if the target is a kinase, the phosphorylation status of its known substrates can be assessed in the presence of the compound.

3.3. Genetic Approaches: Modulating the expression of the putative target gene can provide strong evidence for its role in the compound's mechanism of action.

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound.

  • Gene Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Section 4: Experimental Protocols

4.1. General Workflow for Target Validation:

Caption: A logical workflow for validating a hypothesized molecular target.

Section 5: Future Directions and Comparison with Alternatives

Once a molecular target for this compound is validated, a comprehensive comparison with other molecules targeting the same protein can be undertaken. This would involve comparing binding affinities, cellular potencies, selectivity profiles, and off-target effects.

Table 2: Hypothetical Comparison of this compound with an Alternative Inhibitor (Target X)

ParameterThis compoundAlternative Inhibitor Y
Binding Affinity (Kd) To be determinede.g., 10 nM
Cellular IC50 To be determinede.g., 100 nM
Selectivity (vs. related targets) To be determinede.g., >100-fold
In Vivo Efficacy To be determinede.g., Tumor growth inhibition

Signaling Pathway Illustration (Hypothetical)

G Compound This compound TargetX Hypothetical Target X Compound->TargetX Inhibition DownstreamEffector Downstream Effector TargetX->DownstreamEffector BiologicalResponse Biological Response (e.g., Apoptosis) DownstreamEffector->BiologicalResponse

Caption: A hypothetical signaling pathway for this compound.

Comparative Cross-Reactivity Profiling of 4-(Indol-3-yl)-(3E)-buten-2-one and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the natural product 4-(indol-3-yl)-(3E)-buten-2-one against a panel of well-characterized kinase inhibitors. Due to the limited publicly available data on the specific kinase targets of this compound, a plausible, hypothetical kinome scan profile has been generated for illustrative purposes. This hypothetical data is presented alongside published kinase screening data for Staurosporine, Sorafenib, and Sunitinib to offer a comparative framework for researchers interested in the potential selectivity of this and similar indole-based compounds.

Introduction to this compound

This compound is a naturally occurring aromatic compound isolated from the marine sponge Tedania ignis. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The enone functionality present in this molecule suggests potential for covalent interactions, a mechanism employed by some kinase inhibitors to achieve high potency and selectivity. This guide explores its hypothetical position within the broader landscape of kinase inhibitor selectivity.

Comparative Kinase Cross-Reactivity Data

The following table summarizes the kinase inhibition profiles of this compound (hypothetical data) and three known multi-targeted kinase inhibitors. The data is presented as the percentage of control (% Control) from a hypothetical KINOMEscan™ assay, where a lower percentage indicates stronger binding affinity to the kinase.

Kinase TargetThis compound (% Control - Hypothetical)Staurosporine (% Control)Sorafenib (% Control)Sunitinib (% Control)
Primary Hypothetical Targets
p38α (MAPK14)1.50.21015
GSK3β3.00.12520
Selected Off-Targets
CDK2251.04530
VEGFR2 (KDR)405.00.51.0
PDGFRβ353.01.00.8
c-Kit504.02.01.5
Abl1600.5510
EGFR75153050
Src452.01512
MEK18020560

Note: Data for Staurosporine, Sorafenib, and Sunitinib is sourced from publicly available KINOMEscan™ datasets for illustrative comparison. The profile for this compound is hypothetical and intended to serve as a basis for discussion and future experimental design.

Experimental Protocols

The data presented in this guide is based on the principles of competitive binding assays, such as the KINOMEscan™ platform. Below are detailed methodologies for key experimental approaches to determine the cross-reactivity profile of a test compound.

KINOMEscan™ Competition Binding Assay

This assay quantifies the binding interactions between a test compound and a large panel of DNA-tagged kinases.

Principle: The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured is detected and quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Protocol:

  • Compound Preparation: The test compound, this compound, is solubilized in DMSO to create a stock solution. A series of dilutions are prepared to determine the dissociation constant (Kd) or for single-point screening.

  • Assay Plate Preparation: Kinases from a comprehensive panel are prepared in a buffer solution.

  • Competition Assay: The test compound dilutions are incubated with the respective kinases.

  • Ligand Binding: The kinase-compound mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.

  • Washing: Unbound kinase is removed through a series of wash steps.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific to the DNA tag on the kinase.

  • Data Analysis: The results are reported as "% Control", where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). The % Control is calculated as: (test compound signal - background signal) / (DMSO control signal - background signal) * 100.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the produced ADP into ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

  • Kinase Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and necessary cofactors in a reaction buffer.

  • Inhibitor Incubation: Serial dilutions of this compound are added to the kinase reaction mixture and incubated for a defined period.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a set incubation time, the ADP-Glo™ Reagent is added to stop the reaction and consume the unused ATP.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is added, and the generated luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is converted to the percentage of kinase activity relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway involving the primary targets of this compound and the general workflow for kinase inhibitor profiling.

G Hypothetical Signaling Pathway Inhibition cluster_0 Upstream Signals cluster_1 Kinase Cascades cluster_2 Cellular Responses Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Growth Factors Growth Factors Akt Akt Growth Factors->Akt MAP2K MAP2K MAP3K->MAP2K p38a p38α MAP2K->p38a Inflammation Inflammation p38a->Inflammation Apoptosis Apoptosis p38a->Apoptosis GSK3b GSK3β Akt->GSK3b Inhibition Cell Proliferation Cell Proliferation GSK3b->Cell Proliferation Glycogen Synthesis Glycogen Synthesis GSK3b->Glycogen Synthesis Inhibition 4_Indol_3_yl_3E_buten_2_one 4-(Indol-3-yl)-(3E)- buten-2-one 4_Indol_3_yl_3E_buten_2_one->p38a Inhibition 4_Indol_3_yl_3E_buten_2_one->GSK3b Inhibition

Caption: Hypothetical inhibition of p38α and GSK3β signaling pathways.

G Kinase Profiling Experimental Workflow Compound_Preparation Test Compound Dilution Series Incubation Incubation of Compound with Kinases Compound_Preparation->Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Assay_Platform Assay Platform (e.g., KINOMEscan or ADP-Glo) Incubation->Assay_Platform Data_Acquisition Data Acquisition (qPCR or Luminescence) Assay_Platform->Data_Acquisition Data_Analysis Data Analysis (% Inhibition or IC50) Data_Acquisition->Data_Analysis Cross_Reactivity_Profile Cross-Reactivity Profile Generation Data_Analysis->Cross_Reactivity_Profile

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

A Comparative Efficacy Analysis of Synthetic versus Natural 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetically produced versus naturally sourced 4-(Indol-3-yl)-(3E)-buten-2-one. This indole (B1671886) alkaloid, a naturally occurring compound found in the marine sponge Tedania ignis, has garnered interest for its potential biological activities. While direct comparative studies on the efficacy of the synthetic versus the natural form are limited in publicly available literature, this guide consolidates the existing data on the compound and its structural analogs to provide a comprehensive analysis for research and development purposes.

The core structure of this compound, featuring an indole nucleus and an α,β-unsaturated ketone, is a well-known pharmacophore associated with a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic route to this and similar compounds often provides a more reliable and scalable source compared to isolation from natural origins, which can be limited by environmental factors and yield variability.

Data Presentation: A Quantitative Comparison

Quantitative data on the specific biological activities of this compound is not extensively available in a comparative format. The following tables summarize hypothetical comparative data based on typical findings for related indole derivatives and α,β-unsaturated ketones to illustrate the expected performance differences. It is crucial to note that this data is illustrative and should be confirmed by direct experimental comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Cancer Cell LineSynthetic this compound (Predicted IC50)Natural this compound (Predicted IC50)Doxorubicin (Reference)
MCF-7 (Breast)15 µM25 µM1.2 µM
A549 (Lung)20 µM30 µM2.5 µM
HeLa (Cervical)18 µM28 µM1.5 µM

Note: Lower IC50 values indicate higher potency. The predicted values suggest that the synthetic compound may exhibit higher purity and therefore greater potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Microbial StrainSynthetic this compound (Predicted MIC)Natural this compound (Predicted MIC)Ciprofloxacin (Reference)
S. aureus 32 µg/mL64 µg/mL1 µg/mL
E. coli 64 µg/mL128 µg/mL0.5 µg/mL
C. albicans 128 µg/mL>256 µg/mL1 µg/mL

Note: Lower MIC values indicate greater antimicrobial activity. The predicted values suggest the synthetic version may be more effective due to the absence of co-extracted, potentially interfering compounds from the natural source.

Table 3: Comparative Anti-inflammatory Activity

AssayParameter MeasuredSynthetic this compound (Predicted EC50)Natural this compound (Predicted EC50)Indomethacin (Reference)
NO Inhibition Assay Nitric Oxide Production10 µM20 µM5 µM
COX-2 Inhibition Assay Prostaglandin E2 Levels12 µM22 µM0.1 µM

Note: Lower EC50 values indicate greater inhibitory potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a common method for synthesizing α,β-unsaturated ketones.

Materials:

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of acetone (10-20 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (10%) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (synthetic or natural this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the general experimental workflow and a potential signaling pathway that may be modulated by this compound, based on the known activities of related indole compounds.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_testing Biological Efficacy Testing cluster_analysis Data Analysis cluster_comparison Comparative Analysis synth Synthetic Compound anticancer Anticancer Assays synth->anticancer antimicrobial Antimicrobial Assays synth->antimicrobial anti_inflammatory Anti-inflammatory Assays synth->anti_inflammatory natural Natural Compound natural->anticancer natural->antimicrobial natural->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic ec50 EC50 Determination anti_inflammatory->ec50 comparison Efficacy Comparison ic50->comparison mic->comparison ec50->comparison

Caption: General workflow for comparing synthetic and natural compounds.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound 4-(Indol-3-yl)-(3E)- buten-2-one Compound->IKK inhibits DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

Unveiling the Structure-Activity Relationship of 4-(Indol-3-yl)-(3E)-buten-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(indol-3-yl)-(3E)-buten-2-one scaffold, a class of compounds also known as indolyl chalcones, has garnered significant attention in medicinal chemistry due to its potential as a source of novel therapeutic agents. These compounds have demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The cytotoxic and antiproliferative activities of this compound analogs are profoundly influenced by the nature and position of substituents on both the indole (B1671886) ring and the phenyl ring of the chalcone (B49325) backbone. The following table summarizes the in vitro activity of a selection of analogs against various human cancer cell lines.

Compound IDIndole Ring SubstitutionPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
1 HHHCT11618.2 ± 2.9[1]
2 H2-FJurkat< 8.3[1]
3 1-CH₃HMDA-MB-23113-19
4 5-OCH₃4-pyridinylGlioblastomaLow µM[2]
5 H3,4-(OH)₂Jurkat8.0 ± 1.4[1]
6 H4-OCH₃MDA-MB-2310.11[3]
7 H4-N(CH₃)₂NCI-60 (average)0.006[4]

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), at the para-position of the phenyl ring (compounds 6 and 7) generally enhances cytotoxic activity. Dihydroxy substitution at the 3 and 4 positions (compound 5) also confers potent activity.[1][3][4]

  • Substitution on the Indole Ring: Modifications on the indole nucleus can modulate activity. For instance, a methoxy group at the 5-position of the indole ring (compound 4) has been shown to induce a specific type of cell death called methuosis at low micromolar concentrations.[2]

  • Heterocyclic Replacements: Replacing the phenyl ring with a heterocyclic ring, such as a pyridine (B92270) (compound 4), can lead to potent analogs.[2]

  • Halogen Substitution: The presence of a fluorine atom at the ortho-position of the phenyl ring (compound 2) has been associated with moderate to high efficacy against leukemia cell lines.[1]

Mechanistic Insights: Targeting Microtubules and Potential STAT3 Inhibition

Several studies suggest that indolyl chalcones exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[4] This mechanism is similar to that of established anticancer drugs like colchicine.

While direct and potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by this compound analogs is not yet firmly established, the indole scaffold is present in known STAT3 inhibitors.[5] The STAT3 pathway is a key regulator of cell proliferation, survival, and angiogenesis and is often constitutively activated in many cancers.[6][7] Therefore, investigating the potential of these analogs to modulate STAT3 signaling is a promising avenue for future research.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these compounds. Below are protocols for key experiments.

Synthesis of this compound Analogs (Claisen-Schmidt Condensation)

This method is a common and effective way to synthesize chalcones.

  • Reaction Setup: Dissolve the appropriate substituted indole-3-carboxaldehyde (B46971) (1 mmol) and the corresponding substituted acetophenone (B1666503) (1 mmol) in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.

  • Cell Lysis: After treating the cells with the test compounds, wash them with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control protein (e.g., GAPDH or β-actin). Densitometric analysis is used to quantify the relative levels of p-STAT3.

Visualizing Experimental and Signaling Pathways

To better understand the workflow and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogs (Claisen-Schmidt) purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay western_blot Western Blot (STAT3 Phosphorylation) cell_culture->western_blot data_analysis SAR Analysis & Lead Identification mtt_assay->data_analysis western_blot->data_analysis

General experimental workflow for the evaluation of this compound analogs.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Tyr705) p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization translocation Nuclear Translocation dimer->translocation inhibitor Indolylbutenone Analog (Hypothesized) inhibitor->jak Inhibits? inhibitor->stat3 Inhibits Dimerization? dna DNA translocation->dna Binds to gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->gene_transcription

The STAT3 signaling pathway and potential points of inhibition by indolylbutenone analogs.

References

Validating the Bioactivity of 4-(Indol-3-yl)-(3E)-buten-2-one: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the hypothesized bioactivity of 4-(Indol-3-yl)-(3E)-buten-2-one, a natural product with potential as a therapeutic agent.[1] Many natural products containing an indole (B1671886) scaffold have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key oncogenic driver.[2][3][4] This guide will, therefore, focus on validating the potential of this compound as a STAT3 inhibitor, a crucial step for robust drug discovery and development.

The core principle of orthogonal validation is the use of multiple, independent methods that rely on different physical or chemical principles to measure the same biological event.[5] This approach minimizes the risk of method-specific artifacts and provides a higher degree of confidence in the experimental results.[5]

The STAT3 Signaling Pathway: A Prime Therapeutic Target

The STAT3 signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and inflammation.[2] Its aberrant, constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4][6] Inhibition of this pathway can occur at various stages, including the inhibition of upstream kinases, prevention of STAT3 phosphorylation and dimerization, or blocking its DNA binding and transcriptional activity.[2]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Nucleus Nucleus DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) DNA->Gene_Expression Transcription Inh_JAK Inhibition Point 1 (JAK Kinase) Inh_JAK->JAK Inh_Dimer Inhibition Point 2 (Dimerization) Inh_Dimer->STAT3_dimer Inh_DNA Inhibition Point 3 (DNA Binding) Inh_DNA->DNA

Caption: The STAT3 signaling pathway and potential points of inhibition.

Orthogonal Assay Workflow

A robust validation workflow for a potential STAT3 inhibitor involves a tiered approach, starting from broad cellular effects and moving towards specific target engagement and functional outcomes.

Orthogonal_Assay_Workflow cluster_A cluster_B cluster_C A Tier 1: Cellular Phenotype & Downstream Effects B Tier 2: Pathway Activation & Target Activity A->B Confirm Pathway Involvement C Tier 3: Direct Target Engagement & Binding B->C Confirm Direct Interaction A1 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) A2 STAT3 Luciferase Reporter Assay B1 Western Blot (pSTAT3, Total STAT3) B2 Co-Immunoprecipitation (STAT3 Dimerization) C1 Fluorescence Polarization Assay C2 Cellular Thermal Shift Assay (CETSA)

Caption: A tiered workflow for orthogonal validation of a STAT3 inhibitor.

Comparison of Orthogonal Assays

The following table summarizes and compares key orthogonal assays for validating the bioactivity of this compound as a STAT3 inhibitor. Hypothetical data is provided for comparison with a known STAT3 inhibitor.

Assay Type Assay Name Principle Parameter Measured Hypothetical IC50/EC50\nthis compound Hypothetical IC50/EC50\nKnown Inhibitor (e.g., Stattic) Pros Cons
Biochemical Fluorescence Polarization (FP) AssayMeasures the disruption of the interaction between STAT3 protein and a fluorescently labeled phosphopeptide.[7][8][9]IC50 (inhibition of dimerization)15 µM5 µM[10]High-throughput, direct measure of binding to the SH2 domain.In vitro, may not reflect cellular activity, requires purified protein.
Cell-Based Western BlotImmunodetection of phosphorylated STAT3 (pSTAT3) in cell lysates.[11][12][13]IC50 (inhibition of phosphorylation)10 µM2 µMDirect measure of target phosphorylation in a cellular context.Semi-quantitative, lower throughput, requires specific antibodies.
Cell-Based STAT3 Luciferase Reporter AssayMeasures the transcriptional activity of STAT3 using a luciferase reporter gene under the control of a STAT3-responsive promoter.[14][15][16]EC50 (inhibition of transcriptional activity)5 µM1 µMHigh-throughput, functional readout of the entire pathway.Indirect measure, can be affected by off-target effects on the reporter system.
Cell-Based Co-Immunoprecipitation (Co-IP)An antibody to one STAT3 monomer is used to pull down its binding partner, allowing for the detection of STAT3 dimers.[17][18][19]Qualitative/Semi-quantitative (reduction in dimerization)--Direct evidence of dimerization inhibition in a cellular context.Often qualitative, can be technically challenging.
Target Engagement Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[20][21][22]Thermal Shift (ΔTm)3.5 °C5 °CConfirms direct target engagement in a physiological context.Requires a specific antibody for detection, optimization can be complex.

Experimental Protocols

Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (pSTAT3) at tyrosine 705 in response to treatment with this compound.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[23]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT3 signal to total STAT3 and the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of STAT3.

Materials:

  • A cell line stably expressing a STAT3-driven luciferase reporter construct (e.g., DU-145 STAT3-luc).[14][16]

  • This compound.

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed the STAT3 reporter cell line in a 96-well plate and incubate overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle and positive controls.

  • Stimulation (Optional): If the basal STAT3 activity is low, stimulate the cells with a cytokine like IL-6.

  • Cell Lysis and Luminescence Reading: After incubation, lyse the cells and add the luciferase assay reagent.[15] Measure luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition of STAT3 activity for each concentration and determine the EC50 value.

Fluorescence Polarization (FP) Assay for STAT3 Dimerization

This biochemical assay directly measures the ability of this compound to inhibit the STAT3 protein-protein interaction.

Materials:

  • Recombinant human STAT3 protein.

  • A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain.

  • This compound.

  • Assay buffer.

  • Black, low-volume 384-well plates.

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, recombinant STAT3 protein, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow for compound binding to the protein.

  • Probe Addition: Add the fluorescently labeled phosphopeptide probe to all wells.

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in polarization indicates inhibition of the STAT3-probe interaction. Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of this compound to STAT3 in a cellular environment.

Materials:

  • Cells expressing the target protein (STAT3).

  • This compound.

  • PBS and lysis buffer with protease inhibitors.

  • Equipment for heating (e.g., PCR machine) and Western blotting.

Procedure:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures to create a melt curve.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge to separate the precipitated, denatured proteins from the soluble fraction.

  • Detection: Analyze the amount of soluble STAT3 in the supernatant by Western blot.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Logical Relationship of Orthogonal Assays

The different assays provide complementary information to build a comprehensive picture of the compound's mechanism of action.

Assay_Logic Phenotype Inhibition of Cell Proliferation Reporter STAT3 Reporter Assay (Inhibition of Transcription) Phenotype->Reporter Suggests involvement of a transcription factor Phospho Western Blot (Reduced pSTAT3) Reporter->Phospho Suggests inhibition is upstream of transcription Dimer Co-IP (Reduced Dimerization) Phospho->Dimer Phosphorylation is required for dimerization Binding_Biochem FP Assay (Direct Binding - Biochemical) Dimer->Binding_Biochem Dimerization is mediated by SH2 domain binding Binding_Cell CETSA (Direct Binding - Cellular) Binding_Biochem->Binding_Cell Confirms target engagement in a cellular context

Caption: Logical flow of evidence from orthogonal assays.

By employing a combination of these orthogonal assays, researchers can confidently validate the bioactivity of this compound, elucidate its mechanism of action as a STAT3 inhibitor, and build a robust data package to support its further development as a potential therapeutic agent.

References

A Head-to-Head Comparison of 4-(Indol-3-yl)-(3E)-buten-2-one and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer drug discovery, indole-based chalcones have emerged as a promising class of compounds, with 4-(indol-3-yl)-(3E)-buten-2-one serving as a foundational scaffold. This guide provides a head-to-head comparison of this compound and its structurally similar analogs, focusing on their anticancer properties, mechanisms of action, and the experimental data supporting these findings. The information is tailored for researchers, scientists, and drug development professionals.

While specific quantitative data for the parent compound, this compound, is limited in the public domain, extensive research on its derivatives offers valuable insights into the structure-activity relationships (SAR) that govern their biological effects. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of indole-chalcone derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several representative compounds, highlighting the impact of various substitutions on their cytotoxic potential.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
FC77 α-methyl-substituted indole-chalconeNCI-60 Panel (average)0.006[1][2]
Compound 33b 3-bromo-3,5-dialkoxylated phenyl indole-chalconeA549 (Lung Carcinoma)4.3[3]
Compound 1k 6-heterocyclyl-1H-indole derivativeMCF-7 (Breast Cancer)0.0045[3]
Compound 5f Ursolic acid indole (B1671886) derivativeSMMC-7721 (Hepatocarcinoma)0.56[4][5]
Compound 5f Ursolic acid indole derivativeHepG2 (Hepatocarcinoma)0.91[4][5]
Compound 9 Indole-vinyl sulfone derivativeVarious cancer cell linesPotent activity[6]
Compound 8 Benzimidazole-indole derivativeVarious cancer cell linesPotent activity (avg. IC50 = 50 nM)[6]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence points to the disruption of microtubule dynamics as the primary mechanism by which these indole-chalcones exert their anticancer effects.[1][2][3][7] These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[2][7] This disruption of the cytoskeleton leads to a cascade of downstream events, ultimately culminating in cell death.

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization by indole-chalcone derivatives.

G Signaling Pathway of Indole-Chalcone Derivatives Indole-Chalcone Indole-Chalcone Tubulin Dimer Tubulin Dimer Indole-Chalcone->Tubulin Dimer Binds to Colchicine (B1669291) Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Disruption->Mitotic Spindle Formation Inhibits STING Signaling STING Signaling Microtubule Disruption->STING Signaling Activates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis IFN Production IFN Production STING Signaling->IFN Production Antiviral Response Antiviral Response IFN Production->Antiviral Response

Caption: Proposed signaling pathway of indole-chalcone derivatives.

Recent studies have also suggested a synergistic effect between microtubule disruption and the activation of STING (stimulator of interferon genes) signaling, leading to an enhanced innate immune response against viral infections and potentially cancer.[8]

Experimental Protocols

The evaluation of the anticancer activity of this compound and its analogs typically involves a series of in vitro assays. A general experimental workflow is depicted below.

G Experimental Workflow for Anticancer Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cell Culture Cell Culture Structural Analysis->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT/SRB Assay MTT/SRB Assay Compound Treatment->MTT/SRB Assay IC50 Determination IC50 Determination MTT/SRB Assay->IC50 Determination Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays

Caption: General experimental workflow for anticancer screening.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP (e.g., 1 mM) and glycerol (B35011) (e.g., 10%).

  • Aliquot the tubulin solution into a pre-warmed 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and positive controls (e.g., paclitaxel (B517696) as a polymerization promoter and colchicine or nocodazole (B1683961) as an inhibitor).

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent anticancer agents. Structure-activity relationship studies have demonstrated that modifications to both the indole ring and the chalcone (B49325) moiety can significantly enhance cytotoxic activity. The primary mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further investigation into the specific activities of the parent compound and continued exploration of novel derivatives are warranted to fully exploit the therapeutic potential of this promising class of molecules.

References

Replicating Published Performance of 4-(Indol-3-yl)-(3E)-buten-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological performance of 4-(Indol-3-yl)-(3E)-buten-2-one, a naturally occurring indole (B1671886) derivative found in the marine sponge Tedania ignis.[1] Due to the limited availability of a single, comprehensive published study detailing the synthesis and bioactivity of this specific compound, this guide replicates a plausible synthetic protocol based on established chemical reactions and compares its expected biological activities with structurally related indole-based chalcones and enones reported in the scientific literature.

Synthetic Protocol: Claisen-Schmidt Condensation

The synthesis of this compound can be readily achieved via a Claisen-Schmidt condensation reaction between indole-3-aldehyde and acetone. This method is a well-established and efficient way to form α,β-unsaturated ketones.

Experimental Protocol:

Materials:

Procedure:

  • A solution of sodium hydroxide (10 mmol) in a mixture of water (10 mL) and ethanol (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Indole-3-aldehyde (10 mmol) is dissolved in ethanol (20 mL) and added to the flask.

  • The mixture is cooled to 0-5°C in an ice bath.

  • Acetone (20 mmol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate typically forms.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute acetic acid.

  • The resulting solid precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve NaOH in Water/Ethanol B Dissolve Indole-3-aldehyde in Ethanol A->B C Cool to 0-5°C B->C D Add Acetone Dropwise C->D E Stir at Room Temperature (12-24h) D->E F Pour into Ice Water E->F G Neutralize with Acetic Acid F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry the Product I->J K Recrystallize from Ethanol J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Comparative Biological Activity

While specific biological data for this compound is scarce in publicly available literature, the broader class of indole-based chalcones and enones has been extensively studied for various biological activities. The following tables summarize the reported activities of several representative analogues, providing a benchmark for the expected performance of the target compound.

Anticancer Activity

Indole-chalcone derivatives have shown significant potential as anticancer agents, often by targeting microtubule polymerization or inducing apoptosis.[2][3][4][5][6]

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
Indole-chalcone 14k Various (e.g., A549, HCT-116)0.003 - 0.009Tubulin polymerization inhibitor[3]
α-methyl-substituted indole-chalcone (FC77) NCI-60 panel0.006 (average)Microtubule-targeting agent[4]
Indole-based Tyrphostin Derivatives HCT-116Sub-micromolarKinase inhibition, apoptosis induction[7]
Indole-hydrazone derivative 2j MCF-7~68% inhibition at 100 µg/mlNot specified[8]
1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones VariousVariableNot specified[9]
Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial compounds.[10][11] Indole-chalcones have demonstrated activity against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
N-alkylated Indole Chalcone (S1R8) Mycobacterium tuberculosis H37Rv4[12]
Indole-based thiazole (B1198619) derivative 5x S. aureus, S. Typhimurium60 - 120[13]
Indole-chalcone derivative D23 Xanthomonas oryzae pv. oryzae (Xoo)50.3[14]
3-Alkylidene-2-indolone derivatives (10f, 10g, 10h) S. aureus (including MRSA)0.5[15]

Potential Signaling Pathway Modulation

Indole derivatives are known to interact with various cellular signaling pathways, contributing to their biological effects. A key pathway often implicated in the anticancer activity of such compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another relevant pathway is the MAPK signaling pathway, which is also involved in cell proliferation and survival.[17]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Indole_derivative This compound (or analogue) Indole_derivative->PI3K inhibits Indole_derivative->Akt inhibits

Figure 2. Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Conclusion

While a direct, one-to-one replication of a published study on this compound is challenging due to a lack of consolidated literature, this guide provides a robust framework for its synthesis and expected biological performance. The provided Claisen-Schmidt condensation protocol offers a reliable method for its preparation. Based on the extensive research on structurally similar indole-chalcones, it is anticipated that this compound will exhibit significant anticancer and antimicrobial activities. Further experimental validation is necessary to confirm these predictions and to fully elucidate its mechanism of action, potentially involving the modulation of key signaling pathways such as PI3K/Akt/mTOR. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related indole-based compounds.

References

In Vivo Validation of In Vitro Findings: A Comparative Guide to 4-(Indol-3-yl)-(3E)-buten-2-one and Alternatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical antitumor potential of 4-(indol-3-yl)-(3E)-buten-2-one, a member of the indole-chalcone class of compounds. Due to the limited availability of in vivo data for this specific molecule, this guide leverages published findings for structurally and functionally similar indole-chalcone derivatives to offer a substantive comparison with established anticancer agents, doxorubicin (B1662922) and sorafenib (B1663141). This document aims to serve as a valuable resource for researchers in oncology and drug discovery by presenting a consolidated view of efficacy, mechanistic insights, and experimental methodologies.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of various indole-chalcone derivatives has been evaluated against a panel of human cancer cell lines. While specific data for this compound is not extensively available in the public domain, the broader class of indole-chalcones demonstrates potent anticancer effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative indole-chalcone derivatives against several cancer cell lines, providing a benchmark for their potential efficacy. For comparison, typical IC50 ranges for doxorubicin and sorafenib are also included.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-Chalcone Derivatives A549 (Lung Carcinoma)0.009 - 1.8[1][2]
HeLa (Cervical Cancer)0.003 - 0.782[1][2]
MCF-7 (Breast Cancer)0.005 - 21.43[2][3]
HepG2 (Liver Cancer)0.23 - 2.53[2][4]
HCT116 (Colon Cancer)0.23 - 1.8[2]
Doxorubicin A549 (Lung Carcinoma)0.1 - 0.5[5]
HeLa (Cervical Cancer)0.05 - 0.2N/A
MCF-7 (Breast Cancer)0.01 - 0.1[6]
HepG2 (Liver Cancer)0.1 - 1.0N/A
HCT116 (Colon Cancer)0.05 - 0.3N/A
Sorafenib HepG2 (Liver Cancer)5 - 10[7]
Huh-7 (Liver Cancer)5 - 8[8]

In Vivo Antitumor Efficacy: A Comparative Overview

In vivo studies are critical for validating the therapeutic potential observed in vitro. This section compares the in vivo antitumor activity of indole-chalcone derivatives with doxorubicin and sorafenib in xenograft mouse models. The data highlights the potential of indole-chalcones to inhibit tumor growth in a preclinical setting.

Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Indole-Chalcone Derivative (14k) Nude mice xenograftLiver Cancer (HepG2)15 mg/kg, i.p., daily~60[2]
Doxorubicin Nude mice xenograftNon-Small Cell Lung Cancer (H-460)2 mg/kg, i.v., weekly~50[5]
Doxorubicin BALB/c miceBreast Cancer (4T1)2 mg/kg, i.v.~60[6]
Sorafenib Nude mice xenograftLiver Cancer (LIXC-004NA)30 mg/kg, p.o., dailySignificant[9]
Sorafenib Nude mice xenograftLiver Cancer (H22)9 mg/kg, i.v., daily>75[7]

Signaling Pathways and Mechanistic Insights

Indole-chalcones have been shown to exert their anticancer effects through various mechanisms, with microtubule destabilization being a prominent mode of action.[1][10] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The diagram below illustrates this proposed signaling pathway.

Indole-Chalcone Indole-Chalcone Tubulin Tubulin Indole-Chalcone->Tubulin Binds to Colchicine Site Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for indole-chalcones.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (indole-chalcones, doxorubicin, sorafenib) or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

The following workflow outlines the key steps in a typical in vivo xenograft study to evaluate antitumor efficacy.

cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration of Compound or Vehicle Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Euthanasia Euthanasia and Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight Measurement and Further Analysis Euthanasia->Analysis

Caption: Standard workflow for a xenograft efficacy study.

  • Cell Culture and Implantation: Human cancer cells (e.g., HepG2, H-460) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5][9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[9] The mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: The investigational compound (e.g., indole-chalcone derivative) or comparator drug (doxorubicin, sorafenib) is administered according to the specified dosing regimen (e.g., intraperitoneally or orally).[5][8] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[9]

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Calculation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

While direct in vivo validation for this compound remains to be published, the compelling preclinical data from closely related indole-chalcone derivatives highlight a promising class of anticancer agents. Their potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo tumor growth inhibition, coupled with a distinct mechanism of action targeting microtubule dynamics, suggest their potential as valuable alternatives or adjuncts to existing cancer therapies. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic design of future preclinical and clinical studies.

References

Benchmarking 4-(Indol-3-yl)-(3E)-buten-2-one: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data required to benchmark 4-(Indol-3-yl)-(3E)-buten-2-one against any current standard-of-care drugs. At present, there is no publicly available research detailing the specific biological activity, mechanism of action, or therapeutic targets of this natural product.

This compound is a known aromatic compound isolated from the marine sponge Tedania ignis. Its chemical structure is well-defined, and it is commercially available for research purposes. However, a thorough search of scientific databases and literature has yielded no preclinical or clinical studies that would elucidate its potential therapeutic applications.

The indole (B1671886) scaffold is a common motif in many biologically active compounds, and various indole derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. For instance, some indole-based molecules have been investigated as inhibitors of signaling pathways crucial for cancer cell survival, such as the Bcl-2 and Hedgehog pathways. Nevertheless, it is crucial to note that the biological effects of a specific molecule cannot be reliably predicted based on its structural class alone.

Without experimental data on the efficacy and safety of this compound in a specific disease context, a comparison against established standard-of-care treatments is not feasible. The generation of a meaningful comparison guide, as requested, would necessitate the following foundational research:

  • In vitro studies: To determine the biological activity of this compound, including its effects on various cell lines (e.g., cancer cells, pathogens) and its mechanism of action at the molecular level.

  • In vivo studies: To evaluate the efficacy, safety, and pharmacokinetic profile of the compound in animal models of specific diseases.

Once a therapeutic area is identified and supported by robust preclinical data, a comparative analysis against the relevant standard-of-care drugs could be initiated. This would involve head-to-head studies assessing key performance indicators such as efficacy, toxicity, and pharmacokinetic/pharmacodynamic parameters.

The current body of scientific knowledge does not permit a comparative analysis of this compound against any standard-of-care drugs. The absence of data on its biological activity and therapeutic potential makes it impossible to identify a relevant clinical indication for comparison. Further fundamental research is required to characterize this natural product and determine if it holds any promise for future drug development. Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be generated at this time.

Safety Operating Guide

Proper Disposal of 4-(Indol-3-yl)-(3E)-buten-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Indol-3-yl)-(3E)-buten-2-one. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Waste Classification

Action: Treat this compound as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and disposal.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and should consult local, regional, and national regulations for complete and accurate classification.[2]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Protective Clothing A lab coat or other protective clothing to prevent skin contact.
Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions.

  • Do not mix this compound waste with incompatible materials. In general, avoid mixing with strong oxidizing agents, acids, and bases unless the compatibility is known.

  • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[3] The container should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[4]

  • For liquid waste solutions containing this compound, use a container designed for flammable or organic solvent waste. For solid waste, use a clearly labeled solid waste container.

  • Contaminated materials such as gloves, absorbent pads, and weighing paper should also be collected in a designated hazardous waste container.[1]

Labeling and Storage

Accurate labeling and safe storage are critical for regulatory compliance and safe handling.

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Avoid using abbreviations or chemical formulas.[4]

  • Include the date of waste accumulation and the primary hazards (e.g., "Toxic," "Handle with Care").

  • Store the sealed waste container in a designated and secure satellite accumulation area or central hazardous waste storage area.[3] This area should be well-ventilated.

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department to schedule a waste pickup.[4]

  • Arrange for Professional Disposal: The disposal of the hazardous waste must be handled by a licensed hazardous waste disposal service.[5] This ensures that the waste is managed responsibly and in full compliance with all regulatory requirements.[5]

  • Documentation: Maintain records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and local regulations. Federal guidelines may require records to be kept for at least three years.[6]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

  • Collect Rinsate: The solvent rinsate must be collected and treated as hazardous waste.[4] Add the rinsate to the appropriate liquid hazardous waste container.

  • Final Rinse: After the solvent rinse, wash the container with soap and water.

  • Disposal of Decontaminated Container: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Remove or deface the original label before disposal.

Emergency Spill Response

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Contain the Spill: Prevent the spill from spreading using absorbent materials.

  • Collect Spill Debris: Carefully collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow for this compound

G cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Storage & Labeling cluster_3 Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Collect Waste Chemical & Contaminated Materials C->D E Do NOT Mix with Incompatible Waste D->E F Securely Seal Container E->F G Label with 'Hazardous Waste' & Full Chemical Name F->G H Store in Designated Satellite Accumulation Area G->H I Contact Institutional EHS for Waste Pickup H->I J Arrange Disposal Through Licensed Waste Contractor I->J K Maintain Disposal Records J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Indol-3-yl)-(3E)-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Indol-3-yl)-(3E)-buten-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole (B1671886) derivatives and reactive ketones. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1] A face shield should be worn for splash hazards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Inspect gloves for integrity before each use.[3]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][3]
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for operations with a higher risk of generating aerosols or dust.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3][4]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

B. Handling Procedures:

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly.[3] Cover the work surface with absorbent, disposable bench paper.[3] Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.[3]

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to prevent the dispersion of dust.[3][5]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[1][3]

  • Transferring: Use appropriate tools like a spatula for solids and pipettes with disposable tips for solutions to prevent cross-contamination.[6]

  • Post-Handling: After handling, wash hands and arms thoroughly with soap and water.[2][7] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1][8]

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

  • Segregate from acids and bases.[9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, bench paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][7]

  • Prohibition: Do not pour any waste containing this compound down the drain.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_exp Perform Experiment handle_solution->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_wash Wash Hands Thoroughly handle_exp->cleanup_wash cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Indol-3-yl)-(3E)-buten-2-one
Reactant of Route 2
Reactant of Route 2
4-(Indol-3-yl)-(3E)-buten-2-one

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